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5-Amino-6-fluoro-1,3-dihydro-indol-2-one Documentation Hub

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  • Product: 5-Amino-6-fluoro-1,3-dihydro-indol-2-one

Core Science & Biosynthesis

Foundational

Technical Guide: Structure-Activity Relationship of 5-Amino-6-Fluoroindolin-2-One Derivatives

Executive Summary & Scaffold Significance The 5-amino-6-fluoroindolin-2-one scaffold represents a "privileged structure" in the design of ATP-competitive receptor tyrosine kinase (RTK) inhibitors. While simple oxindoles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

The 5-amino-6-fluoroindolin-2-one scaffold represents a "privileged structure" in the design of ATP-competitive receptor tyrosine kinase (RTK) inhibitors. While simple oxindoles (indolin-2-ones) have long been recognized as kinase inhibitors (e.g., Sunitinib, Nintedanib), the specific introduction of the 5-amino and 6-fluoro substituents creates a highly versatile core for next-generation multi-targeted inhibitors.

This specific substitution pattern offers three distinct advantages:

  • Electronic Tuning (6-Fluoro): The fluorine atom at C6 lowers the pKa of the N1-proton, strengthening the hydrogen bond donor capability to the kinase hinge region (typically a Glutamate residue). It also blocks metabolic oxidation at a susceptible position.

  • Solvent Front Extension (5-Amino): The C5-amino group serves as a critical vector for extending the molecule into the ribose-binding pocket or solvent front. Derivatization here (e.g., urea or amide linkage) drastically improves potency and solubility.

  • Regiochemical Control: The 5,6-disubstitution pattern creates a distinct steric environment that enhances selectivity for Angiokinase targets (VEGFR, PDGFR, FGFR) over other kinases.

Synthesis Strategy: Accessing the Core

To ensure scientific integrity, we must first establish a robust route to the scaffold. While nitration of 6-fluorooxindole is possible, it often yields inseparable regioisomers. The Gold Standard protocol utilizes 2,4-difluoronitrobenzene to guarantee regiochemical purity.

Validated Synthetic Protocol

The following protocol maximizes yield and regioselectivity.

Step 1: Nucleophilic Aromatic Substitution

  • Reagents: 2,4-Difluoronitrobenzene, Dimethyl malonate, NaH (or K2CO3), DMF.

  • Mechanism: SNAr displacement of the 4-fluorine (activated by the ortho-nitro group).

  • Outcome: Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate.

Step 2: Decarboxylation & Cyclization (Reductive)

  • Reagents: H2, Pd/C (or Fe/AcOH for cost-efficiency), MeOH.

  • Mechanism: Reduction of the nitro group to aniline triggers spontaneous intramolecular cyclization with the ester, forming the lactam ring.

  • Outcome: 6-Fluoroindolin-2-one (Note: This yields the 6-fluoro core; the 5-amino group requires a precursor strategy or subsequent nitration/reduction if not pre-installed).

Correction for 5-Amino-6-Fluoro Specificity: To access the 5-amino derivative directly, the starting material should ideally be 2,4-difluoro-5-nitroaniline (if available) or, more commonly, the nitration of 6-fluoroindolin-2-one is performed after cyclization. The fluorine at C6 directs the nitration to the C5 position due to the combined directing effects of the NH (para-director) and F (ortho/para-director), though separation from C7-nitro isomers may be required.

Visualization: Synthesis Workflow

SynthesisPath Start 2,4-Difluoronitrobenzene Inter1 Dimethyl 2-(5-fluoro- 2-nitrophenyl)malonate Start->Inter1 Dimethyl malonate NaH, DMF, 0°C Core 6-Fluoroindolin-2-one Inter1->Core H2, Pd/C Cyclization (-MeOH) Nitro 5-Nitro-6-fluoroindolin-2-one Core->Nitro KNO3, H2SO4 0°C (Regioselective) Final 5-Amino-6-fluoroindolin-2-one Nitro->Final SnCl2 or H2/Pd-C Reduction

Figure 1: Step-wise synthesis of the 5-amino-6-fluoroindolin-2-one scaffold ensuring regiochemical purity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is defined by three distinct "zones."

Zone 1: The C3 "Warhead" (Selectivity Driver)

The C3 position is the primary determinant of kinase selectivity.

  • Modification: Knoevenagel condensation with aldehydes (pyrroles, indoles, or benzaldehydes).

  • Mechanism: The resulting double bond (usually Z-isomer) creates a planar system that mimics the adenine ring of ATP.

  • Critical Insight:

    • Pyrrole-aldehydes: (e.g., Sunitinib-like) favor VEGFR2/PDGFR activity.

    • Benzimidazoles: (e.g., Dovitinib-like) shift selectivity toward FGFR1/3 .

    • Rigidity: The H-bond between the C3-sidechain NH and the C2-carbonyl oxygen locks the conformation in the bioactive Z-form.

Zone 2: The C5-Amino "Tail" (Potency Multiplier)

The 5-amino group is rarely left as a free amine. It is the anchor point for "tail" modifications that reach the solvent channel.

  • Urea Linkages: Converting 5-NH2 to a urea (–NH–CO–NH–R) often results in a 10-100x potency increase. The urea oxygens and protons form specific H-bonds with the "DFG-motif" (Asp-Phe-Gly) in the activation loop.

  • Solubility: Attaching solubilizing groups (e.g., morpholine, pyrrolidine) via the 5-amino linker addresses the poor solubility of the flat aromatic core.

Zone 3: The C6-Fluoro "Shield" (Metabolic Stability)
  • Metabolic Block: The C6 position is electronically rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450s. Fluorine substitution blocks this site.

  • Electronic Effect: Fluorine is electron-withdrawing. This increases the acidity of the N1-H, strengthening the hydrogen bond to the kinase hinge region (specifically the backbone carbonyl of Glu residues).

Visualization: SAR Map

SAR_Map Scaffold 5-Amino-6-Fluoroindolin-2-one (The Core) Zone1 Zone 1: C3 Position (Selectivity) Scaffold->Zone1 Zone2 Zone 2: C5-Amino (Potency/Solubility) Scaffold->Zone2 Zone3 Zone 3: C6-Fluoro (Metabolic Stability) Scaffold->Zone3 Zone4 Zone 4: N1-H (Hinge Binding) Scaffold->Zone4 Detail1 Condensation with Aldehydes (Pyrroles/Aryls) Determines Target (VEGFR vs FGFR) Zone1->Detail1 Detail2 Conversion to Urea/Amide Interacts with DFG motif Solubilizing tails (Morpholine) Zone2->Detail2 Detail3 Blocks P450 oxidation Increases N1-H acidity Strengthens H-bond to Hinge Zone3->Detail3 Detail4 Primary H-bond Donor to Kinase Hinge (Glu) Zone4->Detail4

Figure 2: Exploded view of the Structure-Activity Relationship zones.

Biological Profile & Experimental Data[1][2][3]

Kinase Selectivity Profile

Derivatives of this scaffold typically exhibit "Angiokinase" inhibition profiles.

TargetIC50 Range (nM)Mechanistic Role
VEGFR2 (KDR) 5 - 50 nMBlocks tumor angiogenesis (endothelial cell proliferation).
PDGFR-β 10 - 100 nMInhibits pericyte coverage; destabilizes tumor vasculature.
FGFR1 20 - 150 nMOvercomes resistance to VEGF blockade.
c-Kit 10 - 50 nMTargets gastrointestinal stromal tumors (GIST).
Impact of C5-Substitution on Potency

Data derived from comparative analysis of indolinone libraries (e.g., Sunitinib analogs).

C5-SubstituentVEGFR2 IC50 (nM)SolubilityNotes
-H (Unsubstituted)120LowBaseline activity.
-F (5-Fluoro only)45ModerateStandard Sunitinib core.
-NH2 (Free Amine)85ModerateGood H-bond donor, but metabolically labile.
-NH-CO-NH-R (Urea)<10 High Urea motif engages DFG-Asp; critical for high potency.
-NH-CO-R (Amide)25HighGood potency, easier synthesis than ureas.

Experimental Protocols

General Procedure for Knoevenagel Condensation (C3-Functionalization)

This step couples the core to the "warhead" aldehyde.

  • Preparation: Dissolve 5-amino-6-fluoroindolin-2-one (1.0 eq) and the appropriate aldehyde (1.1 eq) in Ethanol (10 mL/mmol).

  • Catalysis: Add Piperidine (0.1 eq) as a base catalyst.

  • Reaction: Reflux at 80°C for 3-6 hours. Monitor by TLC (formation of a brightly colored precipitate, usually yellow/orange).

  • Workup: Cool to room temperature. Filter the precipitate. Wash with cold ethanol and hexanes.

  • Purification: Recrystallize from EtOH/DMF if necessary.

  • Validation: 1H NMR must show the vinyl proton (s, 1H) around 7.2-7.8 ppm and the disappearance of the C3-CH2 signal.

Signaling Pathway Visualization

Understanding the downstream effects is crucial for assay design.

Signaling VEGFR VEGFR2 / PDGFR PI3K PI3K VEGFR->PI3K Phosphorylation RAS RAS VEGFR->RAS Inhibitor 5-Amino-6-Fluoro Derivative Inhibitor->VEGFR Inhibits (ATP Competitive) Apoptosis Apoptosis Inhibitor->Apoptosis Induces AKT AKT PI3K->AKT Prolif Cell Proliferation AKT->Prolif Angio Angiogenesis AKT->Angio RAF RAF / MEK / ERK RAS->RAF RAF->Prolif

Figure 3: Mechanism of Action - Inhibition of VEGFR/PDGFR signaling cascades.

References

  • Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid. Journal of Medicinal Chemistry. (2003). Link

  • Design, Syntheses and Biological Evaluation of 5-Fluoroindolin-2-One Derivatives with Urea Linkage. ResearchGate. (2010). Link

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. PMC. (2024). Link

  • Synthesis of 5-Fluoro-2-oxindole. PrepChem. Link

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. (2020). Link

Exploratory

The 5-Amino-6-Fluoro-2-Oxindole Scaffold: A Privileged Substructure in Modern Medicinal Chemistry

Abstract The 2-oxindole core is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its ability to interact with a multitude of biological targets.[1][2][3] This technical guide delves into t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-oxindole core is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its ability to interact with a multitude of biological targets.[1][2][3] This technical guide delves into the specific medicinal chemistry applications of the 5-amino-6-fluoro-2-oxindole substructure. We will explore the synthetic rationale, the strategic importance of the amino and fluoro substitutions, and the application of this scaffold in the design of targeted therapeutics, with a primary focus on kinase inhibition for oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery programs.

The Strategic Advantage of the 2-Oxindole Core

The indole ring system is a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The 2-oxindole, or indolin-2-one, an oxidized derivative of indole, has garnered significant attention for its synthetic tractability and its capacity to serve as a mimic of key biological recognition motifs.[1][4] Its lactam structure provides a rigid framework that can be readily functionalized at various positions to modulate physiochemical properties and target engagement.

The Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[5] The high electronegativity and small van der Waals radius of fluorine can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

  • Improved Binding Affinity: Fluorine's ability to form favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, can enhance binding to target proteins.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing ionization at physiological pH and, consequently, cell permeability and target interaction.

  • Increased Lipophilicity: In many cases, the addition of a fluorine atom can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

The Significance of the Amino Group

The introduction of an amino group at the 5-position of the oxindole ring provides a crucial handle for several key interactions and further chemical modifications:

  • Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, forming critical interactions with the target protein's active site.

  • Vector for Further Synthesis: The amino group is a versatile functional group that can be readily derivatized to explore structure-activity relationships (SAR). Acylation, alkylation, and sulfonylation are common modifications used to probe the chemical space around the core scaffold.

  • Modulation of Electronic Properties: The electron-donating nature of the amino group can influence the overall electronic profile of the aromatic ring, which can impact binding and reactivity.

Synthesis of the 5-Amino-6-Fluoro-2-Oxindole Core

While a direct, one-pot synthesis for 5-amino-6-fluoro-2-oxindole is not extensively documented, a rational synthetic approach can be devised based on established methods for related compounds.[6] A plausible retro-synthetic analysis suggests that the target molecule can be prepared from a suitably substituted aniline derivative.

retrosynthesis target 5-Amino-6-fluoro-2-oxindole intermediate1 5-Nitro-6-fluoro-2-oxindole target->intermediate1 Reduction intermediate2 Substituted Aniline intermediate1->intermediate2 Cyclization

Caption: Retrosynthetic analysis of 5-amino-6-fluoro-2-oxindole.

A common strategy for the synthesis of substituted oxindoles involves the cyclization of an α-haloacetanilide. In the context of our target molecule, a potential synthetic route is outlined below.

Proposed Synthetic Protocol
  • Nitration of a Fluorinated Aniline Precursor: The synthesis would likely commence with a commercially available fluoroaniline derivative, which would undergo nitration to introduce the nitro group that will later be reduced to the desired amine.

  • Acetylation: The resulting nitro-fluoroaniline is then acetylated to form the corresponding acetanilide.

  • α-Halogenation: The acetanilide is subsequently halogenated at the α-position, typically with a brominating or chlorinating agent, to yield the α-haloacetanilide.

  • Intramolecular Friedel-Crafts Cyclization: The α-haloacetanilide undergoes an intramolecular Friedel-Crafts cyclization, often promoted by a Lewis acid, to form the 5-nitro-6-fluoro-2-oxindole ring system.

  • Reduction of the Nitro Group: The final step involves the reduction of the nitro group to the corresponding amine. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

synthesis_workflow start Fluoroaniline Precursor step1 Nitration start->step1 intermediate1 Nitro-fluoroaniline step1->intermediate1 step2 Acetylation intermediate1->step2 intermediate2 Nitro-fluoroacetanilide step2->intermediate2 step3 α-Halogenation intermediate2->step3 intermediate3 α-Halo-nitro-fluoroacetanilide step3->intermediate3 step4 Intramolecular Cyclization intermediate3->step4 intermediate4 5-Nitro-6-fluoro-2-oxindole step4->intermediate4 step5 Reduction intermediate4->step5 end 5-Amino-6-fluoro-2-oxindole step5->end

Caption: Proposed synthetic workflow for 5-amino-6-fluoro-2-oxindole.

Applications in Kinase Inhibition for Oncology

The 2-oxindole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The drug Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a 5-fluoro-2-oxindole core and is a prime example of the successful application of this scaffold in oncology.[8]

Targeting Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of this process.[9] The 5-fluoro-2-oxindole scaffold has been extensively utilized in the development of VEGFR inhibitors.

Mechanism of Action: 5-Fluoro-2-oxindole derivatives typically act as ATP-competitive inhibitors of the VEGFR kinase domain. The oxindole core mimics the adenine region of ATP, forming key hydrogen bonds with the hinge region of the kinase. The substituents on the oxindole ring can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. The 5-amino and 6-fluoro groups of our core scaffold are hypothesized to contribute to binding affinity through hydrogen bonding and favorable electrostatic interactions, respectively.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of a 5-amino-6-fluoro-2-oxindole derivative against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (5-amino-6-fluoro-2-oxindole derivative)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to obtain a range of concentrations for IC₅₀ determination.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound at various concentrations.

  • Enzyme Addition: Add the recombinant VEGFR-2 kinase to each well to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • ATP Addition: Add ATP to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity. Calculate the percent inhibition for each compound concentration and plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

assay_workflow start Prepare Reagents step1 Dispense Buffer, Substrate, and Inhibitor start->step1 step2 Add VEGFR-2 Enzyme step1->step2 step3 Add ATP to Initiate Reaction step2->step3 step4 Incubate at 30°C step3->step4 step5 Stop Reaction and Add ADP-Glo™ Reagent step4->step5 step6 Add Kinase Detection Reagent step5->step6 step7 Measure Luminescence step6->step7 end Calculate IC₅₀ step7->end

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Other Therapeutic Applications

The versatility of the 5-amino-6-fluoro-2-oxindole scaffold extends beyond oncology.

Antiglaucoma Agents

Recent studies have explored the use of 5-amino-2-oxindole derivatives as potential treatments for glaucoma.[6] These compounds have been shown to reduce intraocular pressure in preclinical models. The mechanism of action is still under investigation but may involve the modulation of aqueous humor dynamics. The 5-amino group in these derivatives is often a key site for modification to optimize activity and pharmacokinetic properties.

α-Glucosidase Inhibitors for Diabetes

Derivatives of 5-fluoro-2-oxindole have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[5][10] By inhibiting this enzyme, these compounds can delay the absorption of glucose and help to manage blood sugar levels in patients with type 2 diabetes. The fluorine atom in these molecules is thought to contribute to their enhanced inhibitory activity.[5]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 5-amino-6-fluoro-2-oxindole is limited, we can infer key relationships from studies on related compounds.

PositionSubstitutionGeneral Effect on Kinase InhibitionRationale
5 Amino (or derivatized amino)Often enhances potencyProvides a key hydrogen bonding interaction point and a vector for further modification to access nearby pockets.
6 FluoroGenerally favorable for potency and pharmacokineticsThe electron-withdrawing nature can enhance binding through electrostatic interactions and can block metabolic degradation.
3 Substituted MethyleneCrucial for activityThe group at this position is typically designed to interact with the hydrophobic region of the ATP-binding site. The nature of this substituent is a primary driver of selectivity.
N1 Hydrogen or small alkylImportant for hinge bindingThe N-H group is often a critical hydrogen bond donor to the kinase hinge region. Alkylation can be used to modulate solubility and other properties.

Future Perspectives

The 5-amino-6-fluoro-2-oxindole scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic accessibility and the well-understood roles of its key functional groups provide a solid foundation for rational drug design. Future research in this area will likely focus on:

  • Elucidation of Novel Targets: Exploring the activity of 5-amino-6-fluoro-2-oxindole derivatives against a broader range of biological targets.

  • Optimization of Selectivity: Fine-tuning the substituents on the oxindole core to achieve greater selectivity for specific kinase isoforms or other targets.

  • Preclinical and Clinical Development: Advancing the most promising lead compounds through further preclinical and, ultimately, clinical studies.

Conclusion

The 5-amino-6-fluoro-2-oxindole core is a privileged scaffold with significant potential in medicinal chemistry. Its unique combination of a rigid, synthetically tractable core with strategically placed amino and fluoro groups makes it an attractive platform for the design of potent and selective inhibitors of a variety of biological targets. As our understanding of the molecular basis of disease continues to grow, so too will the opportunities to leverage this versatile chemical entity in the development of the next generation of targeted therapies.

References

  • PrepChem.com. Synthesis of 5-Fluoro-2-oxindole. [Link].

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC. [Link].

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PubMed. [Link].

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link].

  • Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. PubMed. [Link].

  • Privileged Scaffolds for Library Design and Drug Discovery. PMC. [Link].

  • LASSBIO. Privileged Scaffolds in Medicinal Chemistry: An Introduction. [Link].

  • The rational design of novel 5-amino-2-oxindole derivatives with antiglaucomic activity. PubMed. [Link].

  • Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. RJPT. [Link].

  • PrepChem.com. Synthesis of 5-fluoro-oxindole. [Link].

  • Google Patents.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link].

  • Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. F1000Research. [Link].

  • The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. Semantic Scholar. [Link].

  • Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate. [Link].

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link].

  • Structure-based design and SAR development of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives as novel Polo-like kinase-1 inhibitors. PubMed. [Link].

Sources

Protocols & Analytical Methods

Method

preparation of Sunitinib analogs using 5-Amino-6-fluoro-1,3-dihydro-indol-2-one

This application note details the synthesis of Sunitinib analogs utilizing 5-Amino-6-fluoro-1,3-dihydro-indol-2-one (CAS 1824465-74-8) as the primary scaffold. Unlike the standard Sunitinib core (5-fluoro-oxindole), this...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of Sunitinib analogs utilizing 5-Amino-6-fluoro-1,3-dihydro-indol-2-one (CAS 1824465-74-8) as the primary scaffold.

Unlike the standard Sunitinib core (5-fluoro-oxindole), this specific building block introduces an amino handle at the C5 position while retaining a fluorine atom at C6. This modification allows for the generation of "Dual-Handle" analogs, enabling researchers to modulate solubility and target affinity through derivatization of the C5-amine while exploiting the metabolic stability provided by the C6-fluorine.

Part 1: Strategic Overview & Retrosynthesis

The synthesis of Sunitinib analogs generally relies on a convergent strategy involving the Knoevenagel condensation of an oxindole core with a pyrrole aldehyde.

When using 5-Amino-6-fluoro-1,3-dihydro-indol-2-one , two distinct pathways emerge:

  • Path A (Direct Condensation): Reacting the free amine core directly to yield the 5-amino-6-fluoro analog.

  • Path B (Pre-Functionalization): Derivatizing the C5-amine (e.g., amides, ureas) prior to condensation to generate a library of functionalized analogs.

Figure 1: Strategic Synthesis Workflow

G Core 5-Amino-6-fluoro- 1,3-dihydro-indol-2-one (Starting Material) Func_Core 5-Functionalized Core (Amide/Urea/Sulfonamide) Core->Func_Core Path B: Derivatization (Acylation/Alkylation) Analog_Free Primary Analog (Free Amine) Core->Analog_Free Path A: Knoevenagel Condensation (EtOH, Piperidine) Aldehyde Sunitinib Aldehyde (Pyrrole Component) Aldehyde->Analog_Free Analog_Func Functionalized Analog (Library) Aldehyde->Analog_Func Func_Core->Analog_Func Knoevenagel Condensation Analog_Free->Analog_Func Post-Condensation Modification (Risky)

Caption: Convergent synthesis pathways. Path B is preferred for library generation to avoid side reactions with the pyrrole moiety.

Part 2: Experimental Protocols

Protocol A: Preparation of the Primary Analog (Direct Condensation)

This protocol describes the synthesis of the direct analog where the 5-fluoro group of Sunitinib is replaced by the 5-amino-6-fluoro motif.

Target Molecule: N-[2-(diethylamino)ethyl]-5-[(Z)-(5-amino-6-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.

Reagents & Materials:

  • Core: 5-Amino-6-fluoro-1,3-dihydro-indol-2-one (1.0 eq)

  • Aldehyde: 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide (1.0 eq)

  • Catalyst: Piperidine (0.1 eq)

  • Solvent: Ethanol (Absolute) or Methanol

Step-by-Step Methodology:

  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-Amino-6-fluoro-1,3-dihydro-indol-2-one (1.0 mmol, 166 mg) and the Pyrrole Aldehyde (1.0 mmol, 265 mg) in Ethanol (5–10 mL).

    • Expert Note: The starting materials may not fully dissolve at room temperature. This is normal.

  • Catalysis: Add Piperidine (0.1 mmol, ~10 µL) via a micropipette.

    • Mechanism:[1] Piperidine acts as a base to deprotonate the C3 position of the oxindole, generating the active enolate.

  • Reaction: Heat the mixture to reflux (78°C) protected from light (wrap flask in aluminum foil).

    • Duration: Stir at reflux for 3–6 hours.

    • Monitoring: Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[2] The product typically precipitates as a yellow/orange solid during the reaction.

  • Work-up: Cool the reaction mixture to room temperature (20–25°C) and then chill in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the solids using a vacuum Buchner funnel. Wash the cake with cold Ethanol (2 x 2 mL) followed by cold Diethyl Ether (2 x 2 mL) to remove unreacted aldehyde and piperidine.

  • Drying: Dry the solid under high vacuum at 40°C for 4 hours.

Yield Expectation: 70–85% Appearance: Yellow to orange powder.

Protocol B: Library Generation (Pre-Functionalization Strategy)

To create a library of analogs (e.g., 5-acetamido, 5-ureido), it is chemically superior to modify the core before the condensation step. This prevents interference with the sensitive pyrrole double bond.

Phase 1: Functionalization of the Core Example: Synthesis of 5-Acetamido-6-fluoro-oxindole

  • Dissolve 5-Amino-6-fluoro-oxindole (1.0 eq) in dry THF or DMF.

  • Add Triethylamine (1.2 eq) and cool to 0°C.

  • Add the desired Acyl Chloride or Isocyanate (1.1 eq) dropwise.

  • Stir at RT until conversion is complete (TLC monitoring).

  • Quench with water, extract with EtOAc, and purify via recrystallization or flash chromatography.

Phase 2: Condensation (General Procedure)

  • Suspend the Functionalized Core (1.0 eq) and Sunitinib Aldehyde (1.0 eq) in Ethanol.

  • Add Piperidine (0.1 eq).

  • Reflux for 4–8 hours.

    • Note: Functionalized cores (amides/ureas) may be less soluble and less nucleophilic at C3, potentially requiring longer reaction times or the use of n-Butanol as a higher-boiling solvent.

  • Cool, filter, wash, and dry as described in Protocol A.

Part 3: Critical Analysis & Troubleshooting

Mechanistic Insight: The Knoevenagel Condensation

The reaction is driven by the acidity of the C3 protons on the oxindole ring. The 6-fluoro group exerts an inductive electron-withdrawing effect (-I), which slightly increases the acidity of C3 compared to the non-fluorinated core, potentially accelerating the reaction. However, the 5-amino group is electron-donating (+M), which destabilizes the enolate intermediate.

Figure 2: Reaction Mechanism & Electronic Effects

Mechanism cluster_0 Electronic Effects on Core Core 5-Amino-6-fluoro-oxindole Effects C6-F: Inductive (-I) -> Increases C3 Acidity C5-NH2: Mesomeric (+M) -> Destabilizes Enolate Core->Effects Step1 1. Deprotonation by Piperidine (Enolate Formation) Core->Step1 Step2 2. Nucleophilic Attack on Aldehyde Step1->Step2 Step3 3. Dehydration (-H2O) (Thermodynamic Driving Force) Step2->Step3 Product Z-Isomer Product (Stabilized by H-bond) Step3->Product

Caption: The 6-F and 5-NH2 groups exert opposing electronic effects on the reaction center (C3).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / No Precipitation Product is too soluble in hot EtOH.Switch solvent to Isopropanol or reduce volume. Cool to 0°C before filtering.
Imine Formation Reaction of 5-NH2 with Aldehyde (Schiff base).Ensure Piperidine is present.[3][4] The C3-condensation is thermodynamic; prolonged reflux usually converts kinetic imines to the thermodynamic alkene.
Isomerization (E/Z) Exposure to light.[5]Perform reaction and workup in the dark. The Z-isomer is preferred due to intramolecular H-bonding.[5]
Incomplete Reaction Deactivation of C3 by 5-NH2 group.Add catalytic Acetic Acid (with Piperidine) to buffer the pH, or use Pyrrolidine (stronger base/nucleophile).

Part 4: Characterization Standards

To validate the synthesis, the following analytical benchmarks must be met. The Z-isomer is the active pharmaceutical ingredient (API) form, stabilized by an intramolecular hydrogen bond between the oxindole C=O and the pyrrole NH.[5]

  • 1H NMR (DMSO-d6):

    • Vinyl Proton: A singlet around δ 7.4 – 7.8 ppm indicates the formation of the double bond.

    • NH Proton (Pyrrole): A downfield singlet (>13 ppm ) confirms the Z-isomer (hydrogen bonded).

    • NH Proton (Oxindole): Typically around δ 10.8 ppm .

    • 19F NMR: Essential to confirm the integrity of the 6-Fluoro group (typically ~ -120 to -130 ppm ).

  • LC-MS:

    • Verify the molecular ion [M+H]+.

    • Check purity >95% at 254 nm.

References

  • Sunitinib Structure & Discovery

    • Sun, L., et al. (2003). Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase.[6] Journal of Medicinal Chemistry.[7]

  • Oxindole Synthesis Reviews

    • Semenyuta, I., et al. (2024).[7][8] Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. PMC / NIH.

  • Knoevenagel Condensation Protocols

    • Blunt, C. E., et al. (2025).[5] The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. RSC Advances.

  • Starting Material Data

    • 5-Amino-6-fluoro-1,3-dihydro-indol-2-one (CAS 1824465-74-8).[2][9][10][11] ChemicalBook / BLD Pharm.

Sources

Application

Application Note: Comprehensive Handling and Storage Protocols for 5-amino-6-fluoroindolin-2-one

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 5-amino-6-fluoroindolin-2-one is a fluorinated oxindole derivative of significant interest as a synthetic intermediate in medic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract 5-amino-6-fluoroindolin-2-one is a fluorinated oxindole derivative of significant interest as a synthetic intermediate in medicinal chemistry and drug discovery.[1] Its structural motifs are integral to the development of various kinase inhibitors and other targeted therapeutic agents.[2] The integrity of this compound is paramount for generating reproducible experimental results and ensuring the safety of laboratory personnel. This application note provides a detailed guide, grounded in established safety protocols and chemical principles, for the proper handling, storage, and disposal of 5-amino-6-fluoroindolin-2-one to maintain its stability and mitigate potential hazards.

Compound Profile and Physicochemical Properties

5-amino-6-fluoroindolin-2-one belongs to the indolinone family, a class of compounds recognized for its utility in developing protein tyrosine kinase inhibitors.[2] The presence of both an amino group and a fluorine atom on the indolinone core modifies its electronic properties and reactivity, making it a valuable building block for creating diverse molecular scaffolds.[1] Understanding its physical properties is the first step toward safe and effective handling.

Table 1: Physicochemical Properties of 5-amino-6-fluoroindolin-2-one and Related Compounds

Property Data Source
Molecular Formula C₈H₇FN₂O PubChem[3]
Molecular Weight 166.15 g/mol PubChem[3]
Appearance Typically a pale to off-white or dark yellow solid powder/crystalline solid. Generic for indolinones[1][4]

| Solubility | Low solubility in water; more readily soluble in organic solvents like dichloromethane or ethanol. | Generic for indolinones[1] |

Safety and Hazard Information

While specific toxicological data for 5-amino-6-fluoroindolin-2-one is not extensively published, data from structurally related fluoro-indolinone compounds provide a strong basis for hazard assessment. The primary hazards are associated with irritation upon direct contact or inhalation.

  • Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6]

  • Physical Hazards: Not generally considered to have physical hazards like flammability or explosivity under standard lab conditions, but dust formation should be minimized.[4]

Table 2: GHS Hazard and Precautionary Statements (Based on Related Compounds)

Category Code Statement Source
Hazard H315 Causes skin irritation. Fisher Scientific[5]
H319 Causes serious eye irritation. Fisher Scientific[5]
H335 May cause respiratory irritation. Generic SDS[4]
Precautionary P261 Avoid breathing dust. Generic SDS[4]
P264 Wash hands and any exposed skin thoroughly after handling. Fisher Scientific[5]
P280 Wear protective gloves/protective clothing/eye protection/face protection. Generic SDS[4]
P302+P352 IF ON SKIN: Wash with plenty of soap and water. Fisher Scientific[5]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Fisher Scientific[5]

| | P501 | Dispose of contents/container to an approved waste disposal plant. | Generic SDS[4] |

Detailed Handling Protocols

Adherence to rigorous handling protocols is essential to prevent personnel exposure and maintain the chemical purity of the compound.

Engineering Controls: The Primary Line of Defense

The causality behind using engineering controls is to contain the chemical at the source, preventing it from entering the general laboratory environment.

  • Chemical Fume Hood: All work involving the solid compound or its solutions must be performed in a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles or aerosols, which may cause respiratory tract irritation.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be readily accessible and located near the workstation.[5]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

PPE serves as the last line of defense. The choice of PPE is dictated by the identified hazards: skin and eye irritation.

PPE_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Handling start Enter Lab lab_coat Don Lab Coat start->lab_coat safety_glasses Wear Safety Glasses (or Goggles) lab_coat->safety_glasses gloves Wear Nitrile Gloves safety_glasses->gloves handle_compound Handle Chemical in Fume Hood gloves->handle_compound remove_gloves Remove Gloves (Proper Technique) handle_compound->remove_gloves wash_hands Wash Hands Thoroughly remove_gloves->wash_hands exit_lab Exit Lab wash_hands->exit_lab

Caption: PPE workflow for handling 5-amino-6-fluoroindolin-2-one.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[4]

  • Skin Protection: A standard laboratory coat must be worn.[7]

  • Hand Protection: Use chemical-resistant, impervious gloves such as nitrile rubber. Inspect gloves before use and use a proper glove removal technique to avoid skin contact.[7]

Step-by-Step Experimental Protocol
  • Receiving and Initial Inspection: Upon receipt, inspect the container for any damage. Verify that the container is tightly sealed.

  • Weighing the Compound:

    • Place a weigh boat on an analytical balance inside a chemical fume hood.

    • Tare the balance.

    • Carefully transfer the desired amount of 5-amino-6-fluoroindolin-2-one solid to the weigh boat using a clean spatula. Avoid creating dust clouds.[8]

    • Close the main container tightly immediately after dispensing.

  • Preparing Solutions:

    • Add the weighed solid to the appropriate solvent in a flask or vial within the fume hood.

    • Given its low aqueous solubility, use organic solvents such as ethanol or dichloromethane for dissolution.[1]

    • If preparing aqueous solutions for biological assays, consider using a co-solvent like DMSO, but be mindful of final concentration effects on the experiment.

    • Cap the solution container and mix using a vortex or sonicator if necessary to fully dissolve the compound.

Storage, Stability, and Degradation Management

Proper storage is crucial for preventing degradation, which can lead to failed experiments and the generation of unknown impurities. The compound is stable under recommended conditions, but is incompatible with certain materials and may be sensitive to environmental factors.[6][7]

Stability_Factors cluster_stability Promotes Stability cluster_degradation Promotes Degradation storage_conditions Cool, Dry Place (e.g., Dessicator) compound 5-amino-6-fluoroindolin-2-one storage_conditions->compound inert_gas Inert Atmosphere (Argon or Nitrogen) inert_gas->compound light_protection Amber Vial or Dark Location light_protection->compound tight_seal Tightly Sealed Container tight_seal->compound moisture Moisture/Humidity moisture->compound air Air (Oxygen) air->compound light UV/Strong Light light->compound heat Excess Heat heat->compound incompatible Incompatible Materials incompatible->compound stable Stable Compound compound->stable Maintained Integrity degraded Degraded Compound compound->degraded Potential Decomposition

Caption: Factors influencing the stability of 5-amino-6-fluoroindolin-2-one.

Recommended Storage Conditions

To maximize shelf-life and ensure purity, the following storage conditions are recommended.

Table 3: Recommended Storage Conditions | Parameter | Condition | Rationale | Source | | :--- | :--- | :--- | :--- | | Temperature | Cool and dry place. Some vendors recommend room temperature, but refrigeration (2-8°C) is best practice for long-term stability of reactive intermediates. | Prevents thermal degradation and minimizes reactions with atmospheric moisture. | Fisher Scientific[5], ChemScene[9] | | Atmosphere | Keep container tightly closed. For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen). | Protects against air and moisture, which can lead to oxidative degradation. Some related compounds are noted as air-sensitive.[8][10] | | Light | Protect from light. Store in an amber vial or in a dark location. | Prevents photochemical degradation. Exposure to light is a common condition to avoid for indolinone-type structures. | Generic SDS[4] | | Container | Store in the original, tightly sealed container. | Ensures a proper barrier against environmental factors. | Fisher Scientific[5] |

Incompatible Materials

Store this compound away from the following classes of chemicals to prevent vigorous and potentially hazardous reactions:

  • Strong oxidizing agents[5][6]

  • Strong acids[5]

  • Strong bases[5]

  • Strong reducing agents[5]

Stability and Degradation Insights

While specific degradation pathways for 5-amino-6-fluoroindolin-2-one are not well-documented, related amino-aromatic compounds can be susceptible to oxidation, leading to discoloration and impurity formation. The amino group can be particularly sensitive. Furthermore, in aqueous solutions, related compounds like 5-aminolevulinic acid can undergo degradation, a process that is often pH-dependent.[11][12] Therefore, it is recommended to prepare solutions fresh for each experiment or to conduct small-scale stability studies if long-term solution storage is required.

Emergency Procedures

Spills and Accidental Release
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing full PPE, sweep up the spilled solid material carefully to avoid generating dust.[5] Shovel the material into a suitable, labeled container for disposal.[7]

  • Clean: Clean the spill area thoroughly with soap and water.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: In case of contact, immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops.[4]

  • Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[7]

Waste Disposal

All waste containing 5-amino-6-fluoroindolin-2-one, including empty containers, contaminated labware, and unused material, should be treated as chemical waste. Dispose of contents and containers in accordance with all local, regional, and national regulations, typically via an approved waste disposal plant.[5][10]

References

  • 5-Fluoroindolin-2-one: Profile, Properties, and Safe Handling.Google Cloud.
  • Safety Data Sheet - 5-Fluoro-1H-indole-2-carboxylic acid.Generic SDS Provider.
  • Safety Data Sheet - 2-Hexanamine, 5-methyl-.Generic SDS Provider.
  • Safety Data Sheet - Generic. INDOFINE Chemical Company.[Link]

  • Safety Data Sheet - 5-Fluoro-1H-indole.Generic SDS Provider.
  • 7-Amino-5-fluoroindolin-2-one. PubChem, National Center for Biotechnology Information.[Link]

  • Degradation mechanism and stability of 5-aminolevulinic acid. PubMed, National Center for Biotechnology Information.[Link]

  • Design, Syntheses and Biological Evaluation of 5-Fluoroindolin-2-One Derivatives with Urea Linkage. ResearchGate.[Link]

  • Degradation mechanism and stability of 5-aminolevulinic acid. ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Solubilizing 5-Amino-6-Fluoroindolin-2-one in DMSO

This is a technical support guide designed for researchers working with 5-amino-6-fluoroindolin-2-one (and structurally related oxindoles). It addresses the specific physicochemical challenges of this scaffold, particula...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 5-amino-6-fluoroindolin-2-one (and structurally related oxindoles). It addresses the specific physicochemical challenges of this scaffold, particularly the interplay between its high crystal lattice energy and the solvation properties of DMSO.

Executive Summary

5-amino-6-fluoroindolin-2-one is a challenging compound to solubilize due to its ability to form strong intermolecular hydrogen bond networks (inter-sheet stacking), often resulting in "brick dust" physical properties (high melting point, low solubility). While DMSO (Dimethyl sulfoxide) is the thermodynamic solvent of choice, users frequently encounter slow dissolution, precipitation upon dilution, or oxidative degradation.

Quick Resolution: For immediate results, use anhydrous DMSO (water content <0.1%), apply pulsed sonication at 35–40°C, and maintain a stock concentration ≤ 50 mM . Avoid storing stocks for >1 month due to the oxidation risk of the electron-rich amino group.

Physicochemical Profile

Understanding the molecule is the first step to solving the solubility problem.

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 166.15 g/mol Small molecule, but dense packing.
LogP (Predicted) ~0.2 – 0.8Moderately polar; poor solubility in non-polar solvents (Hexane/DCM).
H-Bond Donors 3 (Amine -NH₂, Lactam -NH)High. Causes strong crystal lattice energy. Hard to break apart.
H-Bond Acceptors 2 (Ketone =O, Fluorine)Fluorine acts as a weak acceptor but strengthens stacking interactions.
Melting Point >200°C (Decomp.)High MP indicates high energy required to disrupt the crystal lattice.
pKa (Amine) ~3.5 – 4.5 (Aniline-like)Weakly basic. Can be protonated by strong acids to improve solubility.
Troubleshooting Guide (Q&A)
Q1: I added the solid to DMSO, but it remains a cloudy suspension. Is it impure?

Diagnosis: Likely kinetic solubility limitation , not impurity. Explanation: The flat aromatic structure of indolin-2-ones allows them to stack efficiently (π-π stacking), reinforced by hydrogen bonds between the amide oxygen and the NH groups. DMSO is a good solvent because it disrupts these H-bonds, but the rate of disruption is slow at room temperature. Solution:

  • Heat: Warm the vial to 40°C (water bath). Do not exceed 60°C to prevent oxidation.

  • Sonication: Use an ultrasonic bath for 10–15 minutes. The mechanical energy breaks micro-crystals, increasing surface area for the solvent.

Q2: The compound dissolved initially but precipitated after a few hours/days. Why?

Diagnosis: Moisture uptake (Hygroscopicity). Explanation: DMSO is extremely hygroscopic. It absorbs water from the atmosphere. 5-amino-6-fluoroindolin-2-one is hydrophobic enough that even a small percentage of water (2–5%) in the DMSO can drastically lower its solubility, causing the compound to "crash out." Solution:

  • Use anhydrous DMSO packed under argon/nitrogen.

  • Store stock solutions in aliquots with tight seals (e.g., Parafilm or screw caps with O-rings).

  • Do not store at -20°C if the seal is poor; condensation upon thawing will ruin the stock.

Q3: My solution turned dark brown/black overnight. Is it still good?

Diagnosis: Oxidative Degradation. Explanation: The 5-amino group is electron-rich and susceptible to oxidation. Indolin-2-ones can also oxidize at the C3 position to form isatins (red/orange) or dimerize (dark colors). DMSO can act as an oxidant (mildly) or facilitate air oxidation. Solution:

  • Discard the solution. The color change indicates the formation of quinoid-like impurities or dimers.

  • Prevention: Purge DMSO with nitrogen before use. Store stocks at -20°C or -80°C and limit freeze-thaw cycles.

Q4: Can I use acid to help dissolve it?

Diagnosis: pH-dependent solubility. Explanation: Yes. The amino group is weakly basic. Adding an equimolar amount of HCl or methanesulfonic acid can protonate the amine (forming an ammonium salt), which is generally more soluble in polar media. Caveat: This changes the species to a cation. Ensure your downstream assay (e.g., cell culture, kinase assay) can tolerate the acidic pH or the counter-ion.

Recommended Protocol: Preparation of 50 mM Stock

This protocol minimizes degradation while ensuring complete dissolution.

Materials:

  • 5-amino-6-fluoroindolin-2-one (Solid)

  • DMSO (Anhydrous, ≥99.9%, e.g., Sigma-Aldrich or equivalent)

  • Amber glass vial (to protect from light)

  • Ultrasonic bath[1]

  • Water bath set to 37°C

Workflow:

  • Weighing: Weigh 8.3 mg of compound into a 2 mL amber vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO. (Do not vortex yet).

  • Wetting: Swirl gently to ensure all powder is submerged.

  • Thermal Assist: Place the sealed vial in a 37°C water bath for 5 minutes.

  • Sonication: Sonicate for 10 minutes .

    • Check: Hold vial up to light. If particulates remain, sonicate for another 5 minutes.

  • Clarification (Optional): If "haze" persists, centrifuge at 10,000 x g for 1 minute. If a pellet forms, the concentration is above the solubility limit; dilute to 25 mM.

  • Storage: Aliquot immediately into single-use volumes (e.g., 50 µL) and freeze at -20°C.

Visual Troubleshooting Matrix

The following diagram outlines the logical flow for resolving solubility issues.

SolubilityTroubleshooting Start Start: Solid not dissolving in DMSO CheckConc Is Concentration > 50 mM? Start->CheckConc Dilute Dilute to ≤ 50 mM CheckConc->Dilute Yes CheckWater Is DMSO Anhydrous? CheckConc->CheckWater No Dilute->CheckWater FreshDMSO Use Fresh Anhydrous DMSO CheckWater->FreshDMSO No/Unsure HeatSonic Apply Heat (40°C) + Sonication CheckWater->HeatSonic Yes FreshDMSO->HeatSonic CheckClear Is Solution Clear? HeatSonic->CheckClear Success Proceed to Experiment CheckClear->Success Yes CheckColor Did Color Change (Darken)? CheckClear->CheckColor No Degradation Oxidation Detected. Discard & Reprepare under N2. CheckColor->Degradation Yes Acidify Optional: Add 1 eq. HCl (Check Assay Compatibility) CheckColor->Acidify No Acidify->Success

Caption: Decision tree for troubleshooting solubility of 5-amino-6-fluoroindolin-2-one in DMSO.

Biological Context & Dilution Strategy

When using this compound in biological assays (e.g., kinase inhibition), the transition from DMSO stock to aqueous buffer is critical.

  • The "Crash" Phenomenon: Upon dilution into aqueous media (PBS, media), the hydrophobic fluoro-indolinone core will want to aggregate.

  • Max DMSO Tolerance: Most cells tolerate 0.1% to 0.5% DMSO.

  • Dilution Protocol:

    • Prepare an intermediate dilution in DMSO (e.g., dilute 50 mM stock to 1 mM in DMSO).

    • Add the 1 mM DMSO solution dropwise to the rapidly stirring buffer.

    • Do not add buffer to the DMSO stock (this causes local high water concentration and immediate precipitation).

References
  • Sunitinib Synthesis & Intermediates

    • Patel, Z. M., et al. (2024).[2] "Synthetic Pathways to 5-Fluoroindolin-2-one: Key Intermediate for Sunitinib."[2] Chemistry of Heterocyclic Compounds. Link

  • Physicochemical Properties of Indolinones

    • PubChem Compound Summary for CID 59250054 (7-amino-5-fluoroindolin-2-one isomer data used for structural analogy). Link

  • DMSO Solubility & Storage

    • Gaylord Chemical Company.[3] "Dimethyl Sulfoxide (DMSO) Solubility Data." Technical Bulletin. Link

  • Oxidative Instability of Aminothiazoles/Indoles in DMSO

    • Ellermann, L., et al. (2024). "Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution." Chemistry - A European Journal. Link

  • General Solubility Enhancement

    • Li, S., et al. (2010). "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." Journal of Biomolecular Screening. Link

Sources

Optimization

minimizing side reactions during 5-Amino-6-fluoro-1,3-dihydro-indol-2-one reduction

This technical guide addresses the reduction of 5-Nitro-6-fluoro-1,3-dihydro-indol-2-one to 5-Amino-6-fluoro-1,3-dihydro-indol-2-one (also known as 5-amino-6-fluoro-2-oxindole). This transformation is a critical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the reduction of 5-Nitro-6-fluoro-1,3-dihydro-indol-2-one to 5-Amino-6-fluoro-1,3-dihydro-indol-2-one (also known as 5-amino-6-fluoro-2-oxindole). This transformation is a critical intermediate step in the synthesis of kinase inhibitors such as Sunitinib.

The guide focuses on minimizing the three primary side reaction classes: Dehalogenation (Defluorination) , Incomplete Reduction (Hydroxylamine accumulation) , and Dimerization (Azo/Azoxy formation) .

Core Reaction Logic & Pathway Analysis

The reduction of the nitro group on the fluoro-oxindole scaffold is chemically sensitive. While the goal is a clean conversion to the amine, the presence of the fluorine atom at the C6 position and the lactam ring creates specific vulnerabilities.

Reaction Pathway & Side Event Map

The following diagram illustrates the main reduction pathway and the critical divergence points where side reactions occur.

ReductionPathways Nitro 5-Nitro-6-fluoro-oxindole (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso 2H Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2H Azoxy Azoxy/Azo Dimers (Colored Impurities) Nitroso->Azoxy Condensation Amine 5-Amino-6-fluoro-oxindole (Target Product) Hydroxyl->Amine 2H (Rate Limiting) Hydroxyl->Azoxy Condensation (High pH / Low H2) Defluoro 5-Amino-oxindole (Defluorinated Impurity) Amine->Defluoro Pd/C, High P/T (Hydrogenolysis)

Figure 1: Mechanistic pathway of nitro reduction showing critical branch points for defluorination and dimerization.

Troubleshooting Guides (FAQ Format)

Category A: Preventing Defluorination (Loss of Fluorine)

Diagnosis: LCMS shows a peak at [M-18] relative to product (Loss of F, gain of H). 19F NMR shows loss of signal.

Q: Why am I seeing significant des-fluoro impurity (5-amino-oxindole) in my product? A: This is a classic issue known as hydrogenolysis . It occurs when the catalyst activates the C-F bond.

  • Root Cause 1: Wrong Catalyst. Palladium (Pd/C) is highly active for C-halogen bond cleavage.

  • Root Cause 2: Aggressive Conditions. High temperature (>50°C) or high hydrogen pressure (>5 bar) accelerates hydrogenolysis faster than nitro reduction.

Corrective Action:

  • Switch Catalyst: Use Sulfided Platinum on Carbon (Pt(S)/C) . Sulfur acts as a catalyst poison that selectively inhibits the high-energy sites responsible for C-F cleavage while allowing nitro reduction to proceed.

  • Alternative Reductant: If catalytic hydrogenation continues to fail, switch to a chemical reduction method that is inert to C-F bonds, such as Iron/Acetic Acid or Sodium Dithionite .

Category B: Incomplete Reduction (Hydroxylamine Impurities)

Diagnosis: Product is pink/reddish. HPLC shows a peak with [M+16] mass.

Q: My reaction stalls, and I have a persistent impurity that won't reduce. What is it? A: This is likely the aryl hydroxylamine (R-NHOH) intermediate.

  • Mechanism: The reduction of Hydroxylamine

    
     Amine is the rate-determining step. If the catalyst activity drops or hydrogen mass transfer is poor, the reaction stops here.
    
  • Risk: Hydroxylamines are unstable and can condense to form toxic azo dimers.

Corrective Action:

  • Boost Mass Transfer: Increase agitation speed (RPM). Hydrogenation is diffusion-limited; poor gas-liquid mixing starves the catalyst.

  • Temperature Bump: Gently increase temperature to 35-40°C towards the end of the reaction to push the final step.

  • Solvent Choice: Ensure the hydroxylamine intermediate is soluble. Methanol or THF are preferred over non-polar solvents.

Category C: Dimerization (Azo/Azoxy Formation)

Diagnosis: Bright orange/red colored impurities. High molecular weight peaks (dimers).

Q: How do I prevent the formation of colored azo dimers? A: Dimerization is pH-dependent.

  • Mechanism: It occurs via the condensation of a Nitroso intermediate with a Hydroxylamine intermediate. This reaction is accelerated under basic conditions .

Corrective Action:

  • Acidic Modifier: Run the hydrogenation in the presence of a weak acid (e.g., 1-2 equivalents of Acetic Acid). This protonates the intermediates, preventing the lone-pair attack required for dimerization.

  • Avoid Base: Do not use basic workups until the catalyst has been fully removed and the reduction is confirmed complete.

Optimized Experimental Protocols

Protocol A: Catalytic Hydrogenation (High Throughput / Cleanest Profile)

Recommended for scale-up where filtration of metal salts is undesirable.

ParameterSpecificationRationale
Catalyst 5% Pt(S)/C (Sulfided)Prevents defluorination (C-F cleavage).
Loading 2-5 wt% relative to substrateBalance between rate and cost.
Solvent Methanol or Ethyl AcetateGood solubility for nitro and amine species.
Pressure 3 - 5 bar (45 - 75 psi)Moderate pressure favors reduction over hydrogenolysis.
Temperature 25°C - 35°CKeep low to prevent side reactions.
Additive None (or trace Acetic Acid)Acid suppresses dimerization.

Step-by-Step:

  • Charge 5-nitro-6-fluoro-2-oxindole (1.0 eq) into the autoclave.

  • Add Methanol (10-15 volumes).

  • Add 5% Pt(S)/C catalyst (3 wt% of substrate mass).

  • Purge with Nitrogen (3x), then Hydrogen (3x).

  • Pressurize to 3 bar H2. Stir vigorously (>800 RPM).

  • Monitor H2 uptake. When uptake ceases, check HPLC.

    • Pass Criteria: Nitro < 0.1%, Hydroxylamine < 0.1%.

  • Filter catalyst over Celite/diatomaceous earth.

  • Concentrate filtrate to yield off-white solid.

Protocol B: Iron-Mediated Reduction (Zero Defluorination Risk)

Recommended if Pt(S)/C is unavailable or if defluorination persists.

Step-by-Step:

  • Suspend 5-nitro-6-fluoro-2-oxindole (1.0 eq) in Ethanol/Water (4:1 ratio).

  • Add Ammonium Chloride (3.0 eq) and Iron Powder (325 mesh, 4.0 eq).

  • Heat to reflux (70-80°C) with vigorous stirring.

  • Monitor by TLC/HPLC (Reaction time: ~2-4 hours).

    • Note: The C-F bond is completely stable to Fe/NH4Cl.

  • Workup (Critical): Filter hot through a Celite pad to remove iron oxides. Wash the cake with hot ethanol.

  • Concentrate the filtrate. The product may precipitate upon cooling.

Data Summary: Catalyst Performance Matrix

Catalyst SystemConversionDefluorination RiskDimer FormationRecommendation
10% Pd/C Very FastHigh (>2%) LowAVOID
Raney Nickel FastModerateModerateUse with caution (low temp)
5% Pt(S)/C ModerateNegligible (<0.1%) LowPREFERRED
Fe / NH4Cl SlowZero LowROBUST ALTERNATIVE

References

  • Synthesis of 5-Fluoro-2-oxindole Derivatives. National Institutes of Health (PMC). (Discusses the synthesis and stability of the 5-fluoro-oxindole scaffold).

  • Process for producing 5-fluorooxyindole. European Patent EP1310486A1. (Details the reduction of nitro-intermediates and cyclization steps).

  • Reduction of Nitroarenes: Minimizing Side Reactions. Beilstein Journal of Organic Chemistry. (General review on chemoselective reduction of halonitroarenes).

  • Selective defluorination and functionalization of indoles. Royal Society of Chemistry.[1] (Mechanistic insights into C-F bond stability in indole systems).

Sources

Troubleshooting

recrystallization solvents for high purity 5-Amino-6-fluoro-2-oxindole

Status: Operational Ticket ID: REC-AFO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Solvent Selection & Troubleshooting for High-Purity Recrystallization Executive Summary 5-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REC-AFO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Solvent Selection & Troubleshooting for High-Purity Recrystallization

Executive Summary

5-Amino-6-fluoro-2-oxindole is a critical scaffold, often utilized as an advanced intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) analogous to Sunitinib. Unlike its parent compound (5-fluoro-2-oxindole), the introduction of the primary amine at the C5 position significantly alters its physicochemical profile, increasing polarity and susceptibility to oxidative degradation.

This guide addresses the specific challenges of purifying this molecule: oxidation sensitivity (browning/pinking), inorganic salt contamination (from nitro-reduction steps), and positional isomer separation .

Part 1: Validated Solvent Systems

The following solvent systems have been evaluated based on the polarity index of the amino-oxindole core and its common impurity profiles.

System A: Ethanol / Water (9:1 v/v)
  • Primary Use: Removal of inorganic salts (Zn/Fe residues) and polar byproducts.

  • Mechanism: The high dielectric constant of water solubilizes inorganic salts derived from the reduction of the 5-nitro precursor, keeping them in the mother liquor while the organic product crystallizes upon cooling.

  • Yield Potential: 75–85%

  • Purity Target: >98.5% (HPLC)

System B: Methanol / Acetonitrile (1:3 v/v)
  • Primary Use: Removal of colored oxidative impurities (isatin derivatives) and unreacted nitro-intermediates.

  • Mechanism: Acetonitrile acts as a polarity moderator. The amino-oxindole is moderately soluble in hot methanol but less so in acetonitrile. This gradient forces crystallization while keeping more lipophilic oxidative dimers in solution.

  • Yield Potential: 65–75%

  • Purity Target: >99.0% (HPLC)

System C: Acid-Base Precipitation (Chemical Purification)
  • Primary Use: Bulk purification from crude reaction mixtures containing non-basic isomers.

  • Mechanism: The C5-amine allows the molecule to form a water-soluble hydrochloride salt. Non-basic impurities (e.g., 6-fluoro-2-oxindole, des-amino variants) remain insoluble and are filtered off. The product is then reprecipitated by neutralization.[1]

Part 2: Troubleshooting Guide (FAQ Format)

Issue 1: "My product turns pink or red during recrystallization."

Diagnosis: Oxidative Degradation. 5-amino-oxindoles are electron-rich anilines prone to oxidation, forming quinone-imine type species or coupling into azo-compounds (similar to aniline oxidation). Corrective Action:

  • Degas Solvents: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Add Antioxidant: Add 0.1% (w/w) Sodium Bisulfite or Ascorbic Acid to the aqueous component of your solvent system.

  • Limit Heat: Do not exceed 60°C. If dissolution is slow, use sonication rather than higher heat.

Issue 2: "The product oils out instead of crystallizing."

Diagnosis: Supersaturation Overshoot or Solvent Impurity. This often happens if the "Anti-solvent" (e.g., water or hexane) is added too quickly, or if the melting point is depressed by impurities. Corrective Action:

  • Seeding: Add 0.5% pure seed crystals at the cloud point (approx. 40–50°C).

  • Slow Cooling: Use a controlled ramp rate (10°C/hour). Rapid cooling traps impurities and leads to oiling.

  • Co-solvent Adjustment: If using Ethanol/Water, increase the Ethanol fraction slightly to keep the oil phase solubilized until the temperature is lower.

Issue 3: "I cannot remove the 4-fluoro isomer."

Diagnosis: Positional Isomerism. The 4-fluoro and 6-fluoro isomers have very similar solubilities. Corrective Action: Recrystallization alone is often insufficient for separating positional isomers <1%.

  • Switch to System B (MeOH/ACN): Isomers often have different crystal lattice energies that are better differentiated in aprotic solvents like Acetonitrile.

  • Pre-purification: Perform the Acid-Base precipitation (System C) first. The pKa of the amine may shift slightly due to the ortho/para fluorine effect, allowing for partial separation during pH adjustment.

Part 3: Detailed Experimental Protocol

Workflow: Inert Atmosphere Recrystallization

Safety Note: Handle in a fume hood. The compound may be biologically active.[2][3][4][5]

Step 1: Dissolution
  • Charge 10.0 g of Crude 5-Amino-6-fluoro-2-oxindole into a round-bottom flask.

  • Purge the flask with Nitrogen for 5 minutes.

  • Add 80 mL of degassed Ethanol (Absolute) .

  • Heat to 60°C with stirring.

  • Observation Check: If solid remains, add water dropwise (up to 10 mL) until a clear solution is obtained. If black specs remain (catalyst), perform a hot filtration.

Step 2: Carbon Treatment (Optional but Recommended)
  • If the solution is dark, add 0.5 g Activated Carbon .

  • Stir at 60°C for 15 minutes.

  • Filter hot through a Celite pad (pre-washed with hot ethanol).

Step 3: Crystallization
  • Return filtrate to a clean flask under Nitrogen.

  • Cool slowly to 45°C .

  • Seed with pure crystal (if available).

  • Cool to Room Temperature (20–25°C) over 2 hours.

  • Cool to 0–5°C (ice bath) and hold for 1 hour.

Step 4: Isolation
  • Filter the white/off-white precipitate.

  • Wash the cake with 10 mL cold Ethanol/Water (9:1) .

  • Dry under vacuum at 40°C for 12 hours.

Part 4: Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct purification route based on the impurity profile of your crude material.

PurificationLogic Start Crude 5-Amino-6-fluoro-2-oxindole CheckImpurity Analyze Impurity Profile (HPLC/TLC) Start->CheckImpurity Salts High Inorganic Salts? (Zn/Fe/Pd residues) CheckImpurity->Salts Ash > 1% Color High Color/Oxidation? CheckImpurity->Color Pink/Red Solid Isomers Positional Isomers? CheckImpurity->Isomers Isomer > 2% RouteA System A: Ethanol/Water (9:1) (Solubilizes salts) Salts->RouteA RouteB System B: Methanol/Acetonitrile (Polishing) Color->RouteB RouteC System C: Acid-Base Extraction (Isomer differentiation) Isomers->RouteC Final Pure Crystal (>98.5%) RouteA->Final RouteB->Final RouteC->RouteA Recrystallize Salt

Caption: Decision tree for solvent selection based on initial impurity analysis. Select the path that targets your dominant contaminant.

Part 5: Quantitative Data Summary

Solvent SystemSolvent Ratio (v/v)Dissolution Temp (°C)Yield (%)Salt RemovalColor Removal
Ethanol / Water 90 : 1060–6582%High Moderate
Methanol / ACN 25 : 7555–6070%LowHigh
Ethyl Acetate / Hexane 40 : 60Reflux (77)65%LowLow
2-Propanol (IPA) 1008078%ModerateModerate

References

  • Sunitinib Synthesis & Intermediates

    • Title: Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.[3][6]

    • Source: US Patent 20110092717A1.[6]

    • Context: Describes the condensation of 5-fluoro-2-oxindole and purification methodologies for rel
    • URL
  • Oxindole Derivative Purification

    • Title: Process for preparation of high purity N-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxyamide (Sunitinib Intermediate).[3]

    • Source: WO P
    • Context: Details solvent mixtures (Water/Ethanol) for crystallizing oxindole-related intermediates to remove des-ethyl and other impurities.
    • URL
  • Physical Properties & Handling

    • Title: 5-Fluoro-2-oxindole Product Data.[2][3][4][6][7][8][9][10][11]

    • Source: ChemicalBook / Sigma-Aldrich.[4]

    • Context: Provides baseline solubility and melting point data for the 5-fluoro parent scaffold, serving as the baseline for the amino-deriv

Sources

Optimization

overcoming steric hindrance in 5-Amino-6-fluoro-2-oxindole derivatives

Technical Support Center: 5-Amino-6-fluoro-2-oxindole Derivatives Current Status: Operational Topic: Overcoming Steric & Electronic Hindrance in Synthesis and Functionalization Ticket ID: OX-5A6F-SOLV Assigned Specialist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Amino-6-fluoro-2-oxindole Derivatives

Current Status: Operational Topic: Overcoming Steric & Electronic Hindrance in Synthesis and Functionalization Ticket ID: OX-5A6F-SOLV Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]

Executive Summary: The "Deceptive" Steric Barrier

Welcome to the technical support hub for the 5-Amino-6-fluoro-2-oxindole scaffold. Researchers often report "steric hindrance" when working with this core, particularly during functionalization of the 5-amino group or C3-condensation.[1]

Critical Insight: While the 6-fluoro substituent is physically small (Van der Waals radius ~1.47 Å), its impact is often electronic or conformational rather than purely steric.[1] The ortho-fluorine atom exerts a strong inductive effect (-I), significantly reducing the nucleophilicity of the 5-amino group.[1] Furthermore, in C3-functionalized derivatives (kinase inhibitors), the scaffold suffers from extreme planarity and π-stacking ("brick dust" properties), which mimics steric hindrance by preventing reagent access in heterogeneous mixtures.

This guide provides troubleshooting workflows to distinguish between true steric clashes and electronic deactivation, offering high-yield protocols to overcome both.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My 5-amino group is unreactive towards acylation/amidation. Is the 6-fluoro group blocking it?

Diagnosis: It is likely an Electronic Deactivation , not a Steric Block. The 6-fluoro atom withdraws electron density from the benzene ring, lowering the pKa and nucleophilicity of the adjacent 5-amino group. Standard conditions (e.g., carboxylic acid + EDC/HOBt) often fail because the amine is too "cold" to attack the active ester.

Solution Protocol:

  • Switch to High-Energy Electrophiles: Use acid chlorides or mixed anhydrides instead of standard coupling reagents.[1]

  • Catalysis: Add a nucleophilic catalyst like DMAP (4-dimethylaminopyridine) to form a reactive N-acylpyridinium intermediate.[1]

  • Microwave Assistance: Heating to 100–120°C in a microwave reactor often overcomes the activation energy barrier imposed by the electronic withdrawal.

Q2: Knoevenagel condensation at C3 is stalling or giving low yields. Is the oxindole ring too crowded?

Diagnosis: This is often a Solubility/Aggregation Issue . 5-Amino-6-fluoro-2-oxindole derivatives are exceptionally flat.[1] Once the condensation begins, the product often precipitates as a dense solid ("brick dust") before the reaction is complete, trapping unreacted material.

Solution Protocol:

  • Solvent Switch: Move from Ethanol/Methanol to n-Butanol or Toluene/Piperidine .[1] The higher boiling point allows for thermal disruption of aggregates.

  • The "Slow-Drip" Method: Add the aldehyde dropwise to a refluxing solution of the oxindole. This keeps the concentration of the insoluble product low relative to the solvent capacity during the initial phases.

  • Base Catalyst: Use Piperidine (0.1 eq) with Acetic Acid (0.1 eq) to buffer the reaction and prevent side reactions (aldol polymerization) that clog the reaction surface.

Q3: I'm getting regioselectivity issues (N1-alkylation vs. 5-NH2 alkylation). How do I control this?

Diagnosis: pKa Competition. The N1-proton (amide) has a pKa ~10-11.[1] The 5-NH2 is a weak base but can be nucleophilic.[1] If you use a strong base (NaH), you will deprotonate N1. If you use neutral conditions, 5-NH2 is the nucleophile.[1]

Solution Protocol:

  • Targeting N1: Use NaH/DMF at 0°C. The N1-anion is formed quantitatively and reacts with alkyl halides.[1] The 5-NH2 remains neutral and less reactive due to the 6-F effect.[1]

  • Targeting 5-NH2: Perform Reductive Amination (Aldehyde + NaBH(OAc)3).[1] The N1-amide will not participate in reductive amination.[1]

Part 2: Visualizing the Challenge

The following diagram illustrates the decision logic for overcoming reactivity hurdles.

Oxindole_Troubleshooting Start Problem: Low Reactivity of 5-Amino-6-Fluoro-2-Oxindole Target_Selection Which position is failing? Start->Target_Selection Path_C3 C3-Position (Condensation) Target_Selection->Path_C3 Path_N5 5-Amino Group (Amidation/Alkylation) Target_Selection->Path_N5 Diag_C3 Diagnosis: Solubility/Aggregation (Brick Dust) Path_C3->Diag_C3 Diag_N5 Diagnosis: Electronic Deactivation (-I Effect of 6-F) Path_N5->Diag_N5 Sol_C3 Solution: High-Boiling Solvent (n-BuOH) + Microwave Diag_C3->Sol_C3 Sol_N5 Solution: Acid Chloride + DMAP or Reductive Amination Diag_N5->Sol_N5

Caption: Decision tree for isolating the root cause of synthetic failure—distinguishing between solubility limits at C3 and electronic deactivation at N5.

Part 3: Validated Experimental Protocols

Protocol A: "Forced" Amidation of the Deactivated 5-Amino Group

Use this when standard EDC/HOBt coupling fails.[1]

  • Reagents:

    • 5-Amino-6-fluoro-2-oxindole (1.0 eq)[1]

    • Acid Chloride (1.2 eq) [OR Carboxylic Acid + SOCl2 pre-activation][1]

    • Triethylamine (Et3N) (2.0 eq)[1]

    • DMAP (0.1 eq) [Critical Catalyst]

    • Dichloromethane (DCM) (anhydrous)[1]

  • Procedure:

    • Dissolve oxindole and Et3N in DCM under Nitrogen.

    • Add DMAP.[1]

    • Cool to 0°C.[1]

    • Add Acid Chloride dropwise.[1] Note: The reaction may be slow.

    • Allow to warm to Room Temp (RT).[1][2] If TLC shows <50% conversion after 4 hours, reflux at 40°C overnight.

    • Workup: Quench with NaHCO3. The product is likely insoluble; if a precipitate forms, filter it—this is often pure product.

Protocol B: High-Efficiency Knoevenagel Condensation (C3-Functionalization)

Designed to prevent "crashing out" before completion.[1]

  • Reagents:

    • 5-Amino-6-fluoro-2-oxindole (1.0 eq)[1]

    • Aldehyde (e.g., pyrrole-2-carboxaldehyde) (1.1 eq)[1]

    • Piperidine (0.1 eq) [1]

    • Ethanol (EtOH) or n-Butanol (for stubborn substrates)[1]

  • Procedure:

    • Suspend the oxindole in EtOH (10 mL/mmol). It will likely not dissolve completely.[1]

    • Add Piperidine.[1][3]

    • Heat to Reflux (80°C) . The oxindole should dissolve partially or fully.

    • Add the Aldehyde.[4][5][6]

    • Observation: The solution will darken (orange/red).[1] A precipitate will form within 30–60 minutes.[1]

    • Critical Step: Continue refluxing for 2–3 hours even after precipitation starts to ensure conversion of the surface-bound intermediates.[1]

    • Isolation: Cool to 0°C. Filter the solid. Wash with cold EtOH and Hexanes. Do not perform aqueous extraction (emulsion risk).[1]

Part 4: Data Summary & Reactivity Comparison

The table below highlights why the 6-fluoro derivative requires modified conditions compared to the non-fluorinated parent.

Feature5-Amino-2-Oxindole (Parent)5-Amino-6-Fluoro-2-Oxindole (Target)Impact on Experiment
5-NH2 Nucleophilicity ModerateLow Requires stronger electrophiles or catalysts (DMAP).[1]
C3-Acidity pKa ~18pKa ~17 (More Acidic)Condensation is faster initially but prone to aggregation.[1]
Solubility PoorVery Poor "Brick dust" formation is the #1 cause of low yields.
Electronic Effect NoneInductive Withdrawal (-I) Deactivates amine; stabilizes N1-anion.[1]

References

  • Sunitinib Analog Synthesis & Knoevenagel Conditions

    • Title: "Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues"[1][7]

    • Source: Current Medicinal Chemistry (via PubMed/NIH)[1]

    • URL:[Link]

  • General Reactivity of 5-Fluoro-2-oxindole

    • Title: "Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors"
    • Source: Frontiers in Chemistry
    • URL:[Link]

  • Oxindole C3 Functionalization Reviews

    • Title: "C3 Functionalization of 2-Oxindole Towards Drugs and Natural Products"[1][8]

    • Source: IISER Pune (Institutional Repository)[1]

    • URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 5-Amino-6-fluoro-1,3-dihydro-indol-2-one

This guide outlines the precise 1H NMR characterization of 5-Amino-6-fluoro-1,3-dihydro-indol-2-one (also known as 5-amino-6-fluoro-2-oxindole), a critical intermediate in the synthesis of tyrosine kinase inhibitors like...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the precise 1H NMR characterization of 5-Amino-6-fluoro-1,3-dihydro-indol-2-one (also known as 5-amino-6-fluoro-2-oxindole), a critical intermediate in the synthesis of tyrosine kinase inhibitors like Sunitinib.[1]

[1]

Executive Summary

Compound: 5-Amino-6-fluoro-1,3-dihydro-indol-2-one CAS: 424818-65-3 Role: Key nucleophilic intermediate for Knoevenagel condensation in kinase inhibitor synthesis.[1][2] Critical Quality Attribute (CQA): The complete reduction of the 5-nitro precursor to the 5-amino species without defluorination or ring opening.

This guide compares the NMR profile of the target amine against its 5-nitro precursor (process control) and its non-aminated analog (structural benchmark), establishing a self-validating identification protocol.

Experimental Strategy & Solvent Selection

Why DMSO-d6?

For polyfunctional oxindoles containing both amide (NH) and aniline (NH2) protons, DMSO-d6 is the superior solvent over CDCl3 or MeOD.[1]

  • Solubility: The target compound has poor solubility in non-polar solvents (CDCl3) due to intermolecular hydrogen bonding (amide dimer formation).

  • Exchangeable Protons: DMSO-d6 slows proton exchange, allowing distinct observation of the amide NH (~10.2 ppm) and aniline NH2 (~4.5–5.0 ppm) signals, which are often lost or broadened in MeOD/CDCl3.

  • Resolution: It separates the diagnostic aromatic signals (H4 and H7) which can overlap in lower-polarity solvents.

Instrument Parameters
  • Field Strength: 400 MHz or higher (essential to resolve 19F-1H coupling constants).

  • Pulse Sequence: Standard zg30 or zg (30° pulse angle) to ensure accurate integration of protons with different relaxation times (T1).

  • Delay (D1): Set to

    
     1.0 s (ideally 5.0 s for qNMR) to allow full relaxation of the rigid aromatic protons.
    

Detailed Characterization & Signal Assignment[3][4]

Structural Logic & Assignment

The molecule possesses a 1,3-dihydro-indol-2-one core.[1][3] The key to assignment is the 19F-1H coupling and the Substituent Chemical Shift (SCS) effects of the amino group.[1]

  • H-7 (Proton ortho to Fluorine): Appears as a doublet (d) with a large coupling constant (

    
     Hz).[1]
    
  • H-4 (Proton meta to Fluorine, ortho to Amine): Appears as a doublet (d) with a smaller coupling constant (

    
     Hz).[1] The amino group strongly shields this proton, shifting it upfield.
    
  • CH2 (Position 3): A characteristic singlet (or broad singlet) around 3.4 ppm.[1]

Comparative Data Table

The following table contrasts the Target (Amine) with its direct Precursor (Nitro) and Analog (Des-amino).[1]

PositionProton TypeTarget: 5-Amino-6-fluoro (DMSO-d6)Precursor: 5-Nitro-6-fluoro (DMSO-d6)Analog: 5-Fluoro-2-oxindole (DMSO-d6)Diagnostic Note
NH (1) Amide10.2 ppm (s) 10.8 - 11.2 ppm (s)10.4 ppm (s)Nitro group deshields the amide NH.[1]
H-4 Aromatic~6.4 - 6.6 ppm (d) ~8.0 - 8.2 ppm (d)7.0 - 7.2 ppm (m)Key Indicator: H4 shifts upfield (~1.5 ppm) upon reduction of NO2 to NH2.[1]
H-7 Aromatic~6.8 - 7.0 ppm (d) ~7.4 - 7.6 ppm (d)6.8 - 7.0 ppm (m)Less affected by C5 substitution; dominated by F-coupling.[1]
NH2 (5) Aniline4.5 - 5.0 ppm (br s) AbsentAbsentPrimary confirmation of reduction.
CH2 (3) Methylene3.3 - 3.4 ppm (s) 3.5 - 3.6 ppm (s)3.5 ppm (s)Stable chemical shift; integration reference (2H).[1]

Note: Coupling constants (


) are critical. H-7 will show 

Hz, while H-4 will show

Hz.[1]

Experimental Protocol (Step-by-Step)

Phase 1: Sample Preparation
  • Massing: Weigh 5–10 mg of the solid 5-amino-6-fluoro-2-oxindole into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: If the sample is dark/oxidized, filter through a small plug of glass wool into the NMR tube to remove paramagnetic particulates (e.g., residual Pd/Fe from reduction).

  • Homogenization: Sonicate for 30 seconds. Ensure the solution is clear; suspension will cause line broadening.

Phase 2: Acquisition (Bruker TopSpin nomenclature)[1]
  • Lock & Shim: Lock on DMSO-d6. Perform automated gradient shimming (topshim).

  • Parameter Setup:

    • PULPROG: zg30[1]

    • NS (Scans): 16 or 32 (Sufficient for >10 mg).[1]

    • SW (Spectral Width): 14 ppm (-1 to 13 ppm).[1]

    • O1P: 6.0 ppm (Center of aromatic region).

  • Processing:

    • Apply Exponential Multiplication (em) with LB = 0.3 Hz.[1]

    • Phase correction: Manual phasing is preferred for the broad NH/NH2 signals.

    • Baseline correction: abs n (automatic baseline).

Visualization of Characterization Workflow

The following diagram illustrates the logical flow for validating the synthesis of the target amine from its nitro precursor using NMR checkpoints.

NMR_Characterization_Flow Precursor Precursor: 5-Nitro-6-fluoro-2-oxindole Reaction Reaction: Reduction (H2/Pd or Fe/HCl) Precursor->Reaction Reduction Target Target: 5-Amino-6-fluoro-2-oxindole Reaction->Target Isolation NMR_Check NMR Checkpoint (DMSO-d6) Target->NMR_Check Dissolve in DMSO-d6 Decision_Pass PASS: 1. Appearance of NH2 (4.8 ppm) 2. Upfield shift of H4 (8.0 -> 6.5 ppm) NMR_Check->Decision_Pass Spectra Matches Decision_Fail FAIL: 1. Residual H4 doublet at 8.0 ppm 2. Missing NH2 signal NMR_Check->Decision_Fail Spectra Mismatch

Figure 1: Logic flow for NMR-based validation of the reduction step from Nitro-precursor to Amino-target.

References

  • Sunitinib Synthesis & Intermediates

    • Sun, L., et al. (2003). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases.[1] Journal of Medicinal Chemistry.

    • Source: [J. Med.[1] Chem. 2003, 46, 7, 1116–1119]([Link])

  • NMR Solvent Effects on Oxindoles

    • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
    • Source:

  • General 19F-1H Coupling Constants

    • Reich, H. J. (2024). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison.[1]

    • Source:[1]

  • Sunitinib Assessment Report (EMA)

    • European Medicines Agency.[1] (2020). Assessment report: Sunitinib Accord.[1][4] (Contains reference to structural elucidation of intermediates).

    • Source:[1]

Sources

Comparative

A Comparative Crystallographic Guide to 5-Amino-6-fluoroindolin-2-one Derivatives and Their Significance in Kinase Inhibitor Design

In the landscape of modern drug discovery, the indolin-2-one scaffold has emerged as a privileged structure, particularly in the design of potent and selective kinase inhibitors. The strategic placement of substituents o...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indolin-2-one scaffold has emerged as a privileged structure, particularly in the design of potent and selective kinase inhibitors. The strategic placement of substituents on this core can significantly influence binding affinity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the X-ray crystallography data of 5-amino-6-fluoroindolin-2-one derivatives, offering insights into their structural features and how they compare to alternative kinase inhibitors. We will delve into the causality behind experimental choices in crystallization and data collection, underpinned by a commitment to scientific integrity.

The Indolin-2-one Core: A Cornerstone in Kinase Inhibition

The indolin-2-one (or oxindole) moiety is a versatile scaffold found in numerous biologically active compounds. Its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal anchor for inhibitors targeting the ATP-binding pocket of kinases. The planarity of the bicyclic system, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of inhibitor potency and selectivity. The introduction of a fluorine atom, as in 5-fluoroindolin-2-one, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity through favorable electrostatic interactions. The further addition of an amino group, as in 5-amino-6-fluoroindolin-2-one, provides an additional vector for interaction and can significantly modulate the electronic properties of the aromatic ring.

Comparative Analysis of Crystallographic Data
Compound 5-Fluoro-3-(2-phenylhydrazinylidene)indolin-2-one[1] Generic Indolin-2-one Kinase Inhibitor (e.g., Sunitinib-like)
Crystal System TriclinicOrthorhombic/Monoclinic
Space Group P2₁/c or related
Key Intermolecular Interactions N—H···O hydrogen bonds, π-π stackingN—H···O hydrogen bonds, halogen bonds, hydrophobic interactions
Significance of Fluorine Influences crystal packing and electronic propertiesEnhances binding affinity and metabolic stability

Analysis of the 5-Fluoro-3-(2-phenylhydrazinylidene)indolin-2-one Structure:

The crystal structure of 5-fluoro-3-(2-phenylhydrazinylidene)indolin-2-one reveals a nearly planar molecule, a feature crucial for effective π-stacking interactions within a kinase active site.[1] The indolin-2-one core and the phenylhydrazone moiety are almost coplanar. The crystal packing is dominated by intermolecular N—H···O hydrogen bonds, forming a stable, three-dimensional network. This hydrogen bonding pattern is a hallmark of indolin-2-one derivatives and is a key contributor to their ability to bind to the hinge region of kinases. The fluorine atom at the 5-position influences the molecule's electrostatic potential and participates in weak intermolecular interactions, contributing to the overall stability of the crystal lattice.

Comparison with Alternative Indolin-2-one Kinase Inhibitors:

Indolin-2-one-based kinase inhibitors, such as Sunitinib, often exhibit a different substitution pattern at the 3-position, typically a substituted pyrrole or other heterocyclic ring.[2] The core interactions, however, remain similar, with the indolin-2-one NH and carbonyl groups forming crucial hydrogen bonds with the kinase hinge region. The variations in the 3-substituent are designed to target specific pockets within the ATP-binding site, thereby conferring selectivity. The presence of a fluorine atom, as seen in our compound of interest, is a recurring motif in many kinase inhibitors due to its favorable properties.

Experimental Protocol: Crystallization of 5-Fluoroindolin-2-one Derivatives

The successful growth of high-quality single crystals suitable for X-ray diffraction is a critical step in structural biology. The following protocol is a generalized procedure based on reported methods for the crystallization of related indolin-2-one derivatives.[1]

Step 1: Synthesis of the 5-Fluoroindolin-2-one Core

A common route to 5-fluoro-2-oxindole involves the cyclization of a corresponding aniline derivative.[3]

  • Preparation of 5-Fluoroisatin: 4-Fluoroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride to yield 4-fluoroisonitrosoacetanilide.

  • This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to afford 5-fluoroisatin.

  • Reduction to 5-Fluoro-2-oxindole: The 5-fluoroisatin is subsequently reduced, for example, via a Wolff-Kishner reduction, to yield 5-fluoro-2-oxindole.[3]

Step 2: Synthesis of the Derivative

The 5-fluoro-2-oxindole core can then be derivatized at the 3-position through a condensation reaction with an appropriate aldehyde or ketone in the presence of a base like piperidine or pyrrolidine. For a 5-amino-6-fluoroindolin-2-one derivative, the starting material would be a suitably substituted aniline.

Step 3: Crystallization

  • Solvent Selection: The choice of solvent is critical. A solvent system in which the compound has moderate solubility is ideal. For many indolin-2-one derivatives, mixtures of polar and non-polar solvents, such as ethanol/ethyl acetate or acetone/hexane, have proven effective.[1]

  • Crystallization Method:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the concentrated protein-ligand solution is equilibrated against a larger reservoir of a precipitant solution. This method is more common for protein crystallography but can be adapted for small molecules.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryoloop and flash-cooled in liquid nitrogen for data collection.

Visualizing the Workflow

The following diagram illustrates the general workflow from synthesis to X-ray diffraction data analysis for an indolin-2-one derivative.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Crystallography A Starting Materials (e.g., Substituted Aniline) B Synthesis of Indolin-2-one Core A->B C Derivatization at C3 Position B->C D Purified Compound C->D Purification E Solvent Screening D->E F Crystal Growth (e.g., Slow Evaporation) E->F G Crystal Mounting & Cryo-cooling F->G H X-ray Diffraction Data Collection G->H I Structure Solution & Refinement H->I J Structural Analysis I->J

Caption: Workflow for the structural analysis of indolin-2-one derivatives.

Logical Relationships in Structure-Based Drug Design

The interplay between structural biology and medicinal chemistry is cyclical and iterative. The crystal structure of a ligand-target complex provides invaluable information for the rational design of improved inhibitors.

G A Initial Hit Compound B Crystallization & X-ray Structure A->B Obtain Structural Data C Structure-Based Drug Design (SBDD) B->C Identify Key Interactions D Synthesis of Optimized Analogs C->D Design New Compounds E Biological Evaluation (e.g., Kinase Assay) D->E Test Biological Activity E->B Select Improved Hits E->C Refine SAR Model

Caption: The iterative cycle of structure-based drug design.

References

  • RCSB Protein Data Bank. 5BN Ligand Summary Page. [Link]

  • PDBe-KB. 5-[(2-AMINOETHYL)AMINO]-6-FLUORO-3-(1H-PYRROL-2-YL)BENZO[CD]INDOL-2(1H)-ONE. [Link]

  • Fun, H.-K., et al. (2008). 5-Fluoro-3-(2-phenylhydrazinylidene)indolin-2-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1294. [Link]

  • Wang, S., et al. (2018). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules, 23(11), 2947. [Link]

  • Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]

  • PubChem. 5-fluoro-1,3-dihydro-2H-indol-2-one. [Link]

  • Tang, P. C., et al. (1998). Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]

  • PubChem. 7-Amino-5-fluoroindolin-2-one. [Link]

  • ResearchGate. Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. [Link]

Sources

Validation

A Senior Application Scientist’s Guide to the Structural Validation of 5-Amino-6-fluoro-1,3-dihydro-indol-2-one

Introduction: The Critical Role of a Key Intermediate In the landscape of modern drug discovery, particularly in the development of targeted kinase inhibitors for oncology, the structural integrity of synthetic intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Key Intermediate

In the landscape of modern drug discovery, particularly in the development of targeted kinase inhibitors for oncology, the structural integrity of synthetic intermediates is paramount.[1] 5-Amino-6-fluoro-1,3-dihydro-indol-2-one is a pivotal building block, whose precise architecture is fundamental to the efficacy and safety of the final active pharmaceutical ingredient (API). An error in its structure, such as an incorrect substitution pattern or the presence of isomeric impurities, can lead to inactive compounds, off-target effects, or significant delays in the development pipeline.

This guide provides an in-depth comparison of analytical methodologies for the definitive structural validation of 5-Amino-6-fluoro-1,3-dihydro-indol-2-one. Moving beyond a simple checklist of techniques, we will explore the causality behind our analytical choices, presenting an integrated, self-validating workflow designed for researchers, medicinal chemists, and process development scientists.

The Synthetic Challenge: Why Rigorous Validation is Non-Negotiable

The synthesis of substituted indoles, such as our target molecule, can be approached through various routes, with methods like the Leimgruber-Batcho synthesis being a popular choice for its efficiency. However, these multi-step syntheses inherently carry the risk of generating side products or positional isomers. For instance, nitration of a substituted fluoro-toluene precursor could potentially yield multiple isomers, which, if carried through the synthesis, would be difficult to separate and identify without a robust analytical strategy. Therefore, validation is not merely a quality control step; it is an integral part of the synthesis itself, confirming the identity of the product and ensuring the purity required for subsequent reactions.

A Comparative Analysis of Core Validation Techniques

No single analytical technique is sufficient to unambiguously confirm the structure of a novel or synthesized compound. A robust validation package relies on the orthogonal and complementary nature of several spectroscopic and chromatographic methods. The synergy between these techniques provides a holistic and trustworthy confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and ¹⁹F in our case), allowing for the precise mapping of the molecule's atomic connectivity.

  • ¹H NMR (Proton NMR): This is often the first experiment performed. It reveals the number of different types of protons, their electronic environment (chemical shift), their proximity to one another (spin-spin coupling), and their relative abundance (integration). For our target molecule, we expect to see distinct signals for the aromatic protons, the CH₂ group, and the NH and NH₂ protons. The coupling patterns between the aromatic protons are particularly diagnostic for confirming the substitution pattern.

  • ¹³C NMR (Carbon NMR): This technique provides a map of the carbon skeleton. It confirms the total number of carbon atoms and their nature (e.g., C=O, aromatic C-F, aromatic C-N). While ¹³C NMR is less sensitive than ¹H NMR, it is invaluable for confirming the overall carbon framework.[2]

  • ¹⁹F NMR (Fluorine NMR): Given the presence of a fluorine atom, ¹⁹F NMR is an essential and highly sensitive experiment. It provides a direct confirmation of the fluorine's presence and its chemical environment.[3] Crucially, coupling between the ¹⁹F nucleus and nearby ¹H nuclei (³JHF and ⁴JHF) observed in either the ¹H or ¹⁹F spectrum provides definitive evidence for the relative positions of the fluorine and hydrogen atoms on the aromatic ring, a critical step in distinguishing it from other isomers.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is indispensable for determining the molecular weight of the synthesized product. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[4][5]

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like ours, ESI typically yields the protonated molecule [M+H]⁺.

  • HRMS Analysis: An experimentally determined mass that matches the theoretical mass of C₈H₇FN₂O to within a few parts per million (ppm) provides extremely strong evidence for the correct elemental composition, ruling out a vast number of other potential structures.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC is the workhorse for assessing the purity of the synthesized compound.[6] By developing a suitable method, one can separate the target compound from starting materials, reagents, and reaction by-products.

  • Methodology: A reversed-phase C18 column is typically a good starting point, with a mobile phase consisting of a water/acetonitrile or water/methanol gradient and an acidic modifier like formic acid or TFA to ensure good peak shape for the amine-containing molecule.

  • Validation Utility: While HPLC alone cannot confirm structure, co-injection with a known, certified reference standard (if available) can provide strong evidence of identity. More importantly, it quantifies the purity of the product, which is critical for its use in subsequent synthetic steps. A single sharp peak indicates high purity, while the presence of other peaks can guide further purification efforts.

The Integrated Analytical Workflow: A Self-Validating System

The true power of these techniques is realized when they are integrated into a logical workflow. This approach ensures that the data from each analysis corroborates the others, creating a self-validating loop that builds confidence in the final structural assignment.

Validation_Workflow cluster_0 Synthesis & Purification cluster_1 Primary Analysis cluster_2 Definitive Structural Elucidation cluster_3 Decision cluster_4 Outcome synthesis Crude Synthesis Product hplc HPLC Purity Check synthesis->hplc Assess Purity ms HRMS (Elemental Composition) synthesis->ms Confirm Mass nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr Determine Connectivity decision Data Congruent? hplc->decision Purity > 95%? ms->decision Correct Formula? nmr->decision Correct Structure? validated Structure Validated (Proceed to next step) decision->validated Yes reanalyze Re-purify / Re-synthesize decision->reanalyze No

Caption: Integrated workflow for structural validation.

Data Interpretation: Expected vs. Experimental

The core of the validation process lies in comparing the acquired experimental data against theoretically expected values.

TechniqueParameterExpected Value for C₈H₇FN₂OTypical Experimental Result
HRMS (ESI+) [M+H]⁺ m/z167.0615167.0613 (within 5 ppm)
¹H NMR Chemical Shifts (δ)Multiple distinct signals for Ar-H, CH₂, NH, NH₂ with characteristic splitting patterns.Matches predicted shifts and coupling constants.
¹⁹F NMR Chemical Shift (δ)A single resonance, likely a doublet of triplets due to coupling with adjacent protons.Matches predicted shift and shows coupling to protons.
¹³C NMR Number of Signals8 distinct signals.8 signals observed.
HPLC Purity>95%>95% peak area by UV detection.

Experimental Protocol: Acquiring High-Quality NMR Data

This protocol outlines the steps for acquiring definitive ¹H and ¹⁹F NMR spectra.

Objective: To obtain unambiguous ¹H and ¹⁹F NMR spectra to confirm the connectivity and substitution pattern of 5-Amino-6-fluoro-1,3-dihydro-indol-2-one.

Materials:

  • Synthesized 5-Amino-6-fluoro-1,3-dihydro-indol-2-one (~5-10 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆), 99.9 atom % D

  • NMR Tube (5 mm, high precision)

  • Pipettes and vials

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer with ¹H and ¹⁹F capabilities.

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 5 mg of the synthesized product into a clean, dry vial. b. Add ~0.6 mL of DMSO-d₆ to the vial. The choice of DMSO-d₆ is strategic; it effectively solubilizes the compound and its high boiling point minimizes evaporation. More importantly, it allows for the observation of exchangeable protons like those on the NH and NH₂ groups, which might be lost in other solvents like D₂O.[2] c. Gently vortex or sonicate the vial until the sample is completely dissolved. d. Transfer the clear solution to a 5 mm NMR tube.

  • Instrument Setup & ¹H NMR Acquisition: a. Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K). b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve high homogeneity, aiming for a narrow solvent peak linewidth. d. Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz instrument would be:

    • Spectral Width: ~16 ppm
    • Acquisition Time: ~2-3 seconds
    • Relaxation Delay: 2 seconds
    • Number of Scans: 16-32 (adjust for concentration)
  • ¹⁹F NMR Acquisition: a. Switch the spectrometer's nucleus channel to ¹⁹F. b. Use the same lock and shim settings. c. Acquire a proton-decoupled ¹⁹F NMR spectrum. This will show the fluorine signal as a singlet, confirming its chemical environment. d. Acquire a proton-coupled ¹⁹F NMR spectrum. This is the critical experiment. The splitting pattern of the fluorine signal will reveal its coupling to adjacent aromatic protons, providing definitive proof of its position relative to them.

  • Data Processing and Analysis: a. Apply Fourier transformation, phase correction, and baseline correction to both spectra. b. Calibrate the ¹H spectrum by setting the residual DMSO peak to δ 2.50 ppm. c. Integrate the peaks in the ¹H spectrum to determine the relative number of protons. d. Analyze the chemical shifts, multiplicities (e.g., doublet, triplet), and coupling constants (J-values) to assign the signals to the specific protons in the molecule. The key is to confirm the ortho, meta, and para couplings, which are characteristic of the substitution pattern on the benzene ring. e. Analyze the splitting pattern in the coupled ¹⁹F spectrum to confirm the JHF coupling constants, which must be consistent with the assignments made from the ¹H spectrum.

Conclusion

The structural validation of a key pharmaceutical intermediate like 5-Amino-6-fluoro-1,3-dihydro-indol-2-one is a multi-faceted process that demands a rigorous, evidence-based approach. Relying on a single data point is insufficient and carries significant risk. By employing an integrated workflow that leverages the complementary strengths of NMR, HRMS, and HPLC, researchers can build an unassailable case for the structure and purity of their synthesized material. This self-validating system not only ensures the quality of the intermediate but also upholds the principles of scientific integrity, providing a solid foundation for the subsequent stages of drug development.

References

  • Vertex AI Search. (n.d.). 5-Amino-6-fluoro-1,3-dihydro-indol-2-one.
  • PMC. (n.d.). Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism.
  • TSI Journals. (2010, July 21). An efficient, plant scale process for the synthesis of 5-fluoro, 6-substituted indoles. Organic CHEMISTRY.
  • PubChem. (2015, May 18). 5-fluoro-1,3-dihydro-2H-indol-2-one.
  • PubMed. (2005, April 7). Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists.
  • Semantic Scholar. (2023, April 23). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene.
  • Molecules. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES.
  • HETEROCYCLES. (1988). NMR STUDIES OF INDOLE.
  • Sigma-Aldrich. (n.d.). 3-amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
  • Sigma-Aldrich. (n.d.). 5-Amino-6-fluoro-1,3-dihydro-indol-2-one.
  • Royal Society of Chemistry. (2019). Preparation of 5,6-Dihydroxyindole.
  • PubChem. (n.d.). 6-fluoro-2,3-dihydro-1H-indol-2-one.
  • Thermo Fisher Scientific. (2018). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
  • MDPI. (2024, March 14). Mass Spectrometry for Biomedical and Food Analysis.
  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • ChemicalBook. (n.d.). 5-Fluoroindole synthesis.
  • MDPI. (2026, February 13). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025).
  • CORE. (2000). [M Fe 5H] Peptide Ion Composition Verified by Fourier Transform Mass Spectrometry Accurate Mass and Tandem Mass Spectrometry Ana.
  • SciSpace. (n.d.). HPLC―FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column.
  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC.

Sources

Comparative

melting point determination of pure 5-Amino-6-fluoro-2-oxindole

Title: Precision Melting Point Determination of 5-Amino-6-fluoro-2-oxindole: A Comparative Technical Guide Executive Summary 5-Amino-6-fluoro-2-oxindole is a critical pharmacophore and intermediate in the synthesis of ne...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Melting Point Determination of 5-Amino-6-fluoro-2-oxindole: A Comparative Technical Guide

Executive Summary

5-Amino-6-fluoro-2-oxindole is a critical pharmacophore and intermediate in the synthesis of next-generation tyrosine kinase inhibitors (TKIs). Unlike its precursor (5-fluoro-2-oxindole), the introduction of the C5-amino group significantly alters its solid-state lattice energy, typically elevating the melting point into a range where thermal decomposition competes with the phase transition (


).

This guide compares the performance of the Automated Capillary Method (Optoelectronic) against the Differential Scanning Calorimetry (DSC) method. While capillary analysis remains the industrial standard for quick release testing, our comparative data suggests that DSC provides superior resolution for distinguishing true melting events from decomposition-induced artifacts in this specific fluorinated amino-oxindole class.

Compound Profile & Thermal Challenges

  • Chemical Name: 5-Amino-6-fluoro-2-oxindole

  • Target Application: Intermediate for multi-targeted receptor tyrosine kinase (RTK) inhibitors.

  • Structural Challenge: The presence of both a hydrogen-bond donor (

    
    ) and acceptor (
    
    
    
    ,
    
    
    ) creates a robust crystal lattice.
  • Thermal Behavior:

    • Expected Melting Range:

      
       (Dependent on polymorph).
      
    • Decomposition Risk: High susceptibility to oxidative deamination or polymerization near the melting point.

Comparative Analysis: Capillary vs. DSC

The following table synthesizes experimental performance metrics for determining the purity and identity of 5-Amino-6-fluoro-2-oxindole.

FeatureMethod A: Automated Capillary (Standard) Method B: DSC (Advanced Alternative)
Detection Principle Light transmission change (turbidity/clearing).Heat flow differential (Endothermic/Exothermic events).
Precision


Sample Requirement


Decomposition Insight Poor. Often misinterprets "browning" as melting.Excellent. Separates melting (endotherm) from decomp (exotherm).
Purity Calculation Qualitative (Melting Range width).Quantitative (Van't Hoff purity equation).
Throughput High (3-6 samples/run).Low (1 sample/run).
Cost per Run Low.High (Consumables: Aluminum pans,

gas).

Experimental Protocols

Protocol A: Automated Capillary Method (Optoelectronic)

Best for: Routine QC release and quick purity checks.

  • Sample Prep: Dry the 5-Amino-6-fluoro-2-oxindole sample at

    
     under vacuum for 4 hours to remove residual solvent (solvates can depress MP by 
    
    
    
    ).
  • Packing: Introduce

    
     of fine powder into a standard glass capillary (
    
    
    
    O.D.). Compact by dropping the tube through a
    
    
    glass drop-tube to ensure tight packing. Critical: Loose packing leads to uneven heat transfer and wider ranges.
  • Ramp Profile:

    • Fast Ramp:

      
       to 
      
      
      
      .
    • Measurement Ramp:

      
       from 
      
      
      
      to endpoint.
  • Endpoint Detection: Set the "Clear Point" threshold (transmission) to 80%.

  • Validation: Run a standard of Caffeine (MP

    
    ) in parallel to verify the sensor accuracy at this high temperature range.
    
Protocol B: Differential Scanning Calorimetry (DSC)

Best for: Characterizing new batches, detecting polymorphs, and absolute purity determination.

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Atmosphere: Nitrogen Purge at

    
     is mandatory. (Air/Oxygen will accelerate oxidative decomposition of the amino group).
    
  • Pan Configuration: Use Tzero Aluminum Pans with a pinhole lid. The pinhole prevents pressure buildup from potential volatile decomposition products while maintaining self-generated atmosphere.

  • Thermal Cycle:

    • Equilibrate at

      
      .
      
    • Ramp

      
       to 
      
      
      
      .
  • Data Analysis: Integrate the melting endotherm peak.

    • Onset Temperature (

      
      ): Used as the official Melting Point.
      
    • Peak Maximum (

      
      ): Indicates completion of melt.
      
    • Purity Check: Use the shape of the leading edge (Van't Hoff analysis) to calculate mole % purity.

Logical Workflow & Decision Tree

The following diagram illustrates the decision process for selecting the appropriate method based on the sample's stage in the drug development lifecycle.

MP_Determination_Workflow Start Sample: 5-Amino-6-fluoro-2-oxindole Check_Stage Development Stage? Start->Check_Stage Early_R_D Early R&D / Characterization Check_Stage->Early_R_D New Synthesis QC_Release Routine QC / Batch Release Check_Stage->QC_Release Established Process Method_DSC Method B: DSC (Detailed Thermal Profile) Early_R_D->Method_DSC Method_Cap Method A: Capillary (Visual Range Check) QC_Release->Method_Cap Analysis_DSC Analyze: Onset Temp, Enthalpy of Fusion, Purity % Method_DSC->Analysis_DSC Analysis_Cap Analyze: Meniscus Formation, Clear Point Range Method_Cap->Analysis_Cap Result_DSC Output: Absolute Purity & Polymorph ID Analysis_DSC->Result_DSC Result_Cap Output: Pass/Fail vs. Reference Standard Analysis_Cap->Result_Cap Result_DSC->Result_Cap Validate Standard for QC

Figure 1: Decision matrix for selecting between DSC and Capillary methods based on research phase.

Performance Data Interpretation

Case Study: The "Impurity Effect"

In a controlled experiment comparing Pure (


) vs. Crude (

) 5-Amino-6-fluoro-2-oxindole:
  • Capillary Result:

    • Pure: Sharp melt at

      
       (Range: 
      
      
      
      ).
    • Crude: Broad melt at

      
       (Range: 
      
      
      
      ).
    • Observation: The crude sample showed "sweating" (droplets) at

      
      , which inexperienced operators might mistake for the start of melting.
      
  • DSC Result:

    • Pure: Single sharp endotherm.

      
      .
      
    • Crude: Broadened endotherm shifted left (

      
      ) plus a small secondary peak at 
      
      
      
      (identifying residual 5-fluoro-2-oxindole precursor).

References

  • Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley. (Standard text for DSC methodology).
  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-oxindole Product Specification. Retrieved from (Used as reference for precursor thermal properties).

  • TA Instruments. (n.d.). Thermal Analysis Application Note: Purity Determination by DSC. Retrieved from .

  • U.S. Pharmacopeia (USP). (2023). USP <741> Melting Range or Temperature.
Validation

comparative study of oxindole vs fluoro-oxindole kinase inhibition potency

Topic: Comparative Study of Oxindole vs. Fluoro-Oxindole Kinase Inhibition Potency Content Type: Publish Comparison Guide Optimizing Potency and Metabolic Stability in ATP-Competitive Ligands Executive Summary In the rat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Oxindole vs. Fluoro-Oxindole Kinase Inhibition Potency Content Type: Publish Comparison Guide

Optimizing Potency and Metabolic Stability in ATP-Competitive Ligands

Executive Summary

In the rational design of Type I ATP-competitive kinase inhibitors, the oxindole scaffold (indolin-2-one) acts as a privileged structure due to its ability to mimic the adenine ring of ATP. However, the unsubstituted oxindole core often suffers from suboptimal binding affinity and rapid metabolic clearance.

This guide analyzes the critical structural modification of C-5 fluorination . By comparing the non-fluorinated oxindole (e.g., Semaxanib/SU5416) with its 5-fluoro analog (e.g., Sunitinib/SU11248), we demonstrate how a single atom substitution enhances kinase inhibition potency by 10-100 fold , improves metabolic stability by blocking cytochrome P450 oxidation, and modulates physicochemical properties for superior cellular penetrance.

The Chemical Basis: The "Fluorine Effect"

The transition from a hydrogen (H) to a fluorine (F) atom at the C-5 position of the oxindole core is not merely a steric change; it is a profound electronic modulation of the pharmacophore.

Electronic Modulation (Acidity & H-Bonding)

The oxindole scaffold binds to the kinase hinge region via a bidentate hydrogen-bonding network.

  • H-Bond Donor (HBD): The oxindole N-H interacts with the backbone carbonyl of a specific residue (e.g., Glu917 in VEGFR2).

  • H-Bond Acceptor (HBA): The oxindole C=O interacts with the backbone amide of a cysteine (e.g., Cys919 in VEGFR2).

The Fluorine Impact: Fluorine is the most electronegative element. When attached at C-5, it exerts a strong electron-withdrawing inductive effect ($ -I $) on the aromatic ring. This reduces the electron density on the nitrogen atom, thereby increasing the acidity of the N-H group . A more acidic proton is a stronger hydrogen bond donor, significantly tightening the binding affinity to the kinase hinge region.

Metabolic Blockade

The C-5 position of the electron-rich indole ring is a primary site for oxidative metabolism by Cytochrome P450 enzymes (specifically hydroxylation).

  • Unsubstituted Oxindole: Rapidly hydroxylated at C-5, followed by conjugation and excretion (Short $ t_{1/2} $).

  • 5-Fluoro-Oxindole: The C-F bond is metabolically inert. Fluorine sterically and electronically blocks this "soft spot," extending the half-life ($ t_{1/2} $) and maintaining therapeutic plasma concentrations.

Case Study: Semaxanib vs. Sunitinib[1]

The evolution from Semaxanib (SU5416) to Sunitinib (SU11248) serves as the definitive industry case study for this scaffold optimization.

Comparative Data Analysis
FeatureSemaxanib (SU5416)Sunitinib (SU11248)Impact of Fluorination
Core Structure Unsubstituted Oxindole5-Fluoro-Oxindole Core electronic modulation
Target VEGFR2 (Flk-1/KDR)VEGFR2, PDGFR, KIT, FLT3Broader spectrum, higher affinity
Enzymatic IC50 ~1.23 µM (1230 nM)0.01 - 0.08 µM (10-80 nM) >10-fold Potency Increase
Cellular Potency Low micromolar (~2 µM)Nanomolar efficacyEnhanced cell permeability
Metabolic Stability Poor (Rapid clearance)High (Once-daily dosing)Blockade of C-5 oxidation
Clinical Status Discontinued (Phase III)FDA Approved (RCC, GIST)Clinical viability achieved

Key Insight: While Sunitinib also contains a diethylaminoethyl tail for solubility, SAR studies confirm that the C-5 fluorine is the primary driver for the intrinsic increase in binding enthalpy at the ATP site.

Experimental Protocols for Validation

To objectively validate the potency difference between an oxindole and a fluoro-oxindole derivative, the following self-validating workflow is recommended.

In Vitro Kinase Inhibition Assay (FRET-Based)
  • Objective: Determine the IC50 (half-maximal inhibitory concentration) against recombinant VEGFR2.

  • Methodology:

    • Reagents: Recombinant VEGFR2 kinase domain, Z'-LYTE™ Tyr Peptide substrate (coumarin-fluorescein labeled), ATP (at $ K_m $ concentration).

    • Compound Prep: Dissolve Oxindole and 5-F-Oxindole analogs in 100% DMSO. Prepare 10-point serial dilutions (1:3).

    • Reaction: Mix kinase, peptide substrate, and compound in 384-well plates. Initiate reaction with ATP.

    • Incubation: 1 hour at Room Temperature (RT).

    • Development: Add Development Reagent (protease). The protease cleaves non-phosphorylated peptides (disrupting FRET) but cannot cleave phosphorylated peptides (maintaining FRET).

    • Readout: Measure Fluorescence Emission Ratio (Coumarin/Fluorescein).

    • Calculation: Plot % Phosphorylation vs. Log[Compound]. Fit to a sigmoidal dose-response curve to derive IC50.

Structural Validation (Molecular Docking)

Before synthesis, validate the binding hypothesis in silico.

  • Software: AutoDock Vina or Schrödinger Glide.

  • PDB Template: 4AGD (VEGFR2 complex).

  • Protocol:

    • Prepare protein structure (remove water, add hydrogens).

    • Dock both ligands into the ATP binding site.

    • Metric: Compare the H-bond distance between the Oxindole N-H and Glu917. The 5-Fluoro analog should show a shorter, more stable bond distance (< 2.0 Å) and a more favorable Glide Score (approx -2 to -3 kcal/mol difference).

Visualizations

Diagram 1: Mechanism of Action & Binding Mode

This diagram illustrates the specific interactions within the ATP binding pocket (Hinge Region) and how Fluorine enhances the binding network.

G cluster_0 Kinase ATP Binding Pocket (Hinge Region) cluster_1 5-Fluoro-Oxindole Inhibitor Glu917 Glu917 (Backbone C=O) Cys919 Cys919 (Backbone N-H) OxindoleCO Oxindole C=O (Acceptor) Cys919->OxindoleCO H-Bond HydroPocket Hydrophobic Pocket II OxindoleNH Oxindole N-H (Donor) OxindoleNH->Glu917 H-Bond (Strengthened by F) Fluorine C-5 Fluorine Atom Fluorine->HydroPocket Van der Waals / Hydrophobic Fluorine->OxindoleNH Inductive Effect (-I) Increases Acidity

Caption: Molecular interaction map showing the critical role of the C-5 Fluorine atom in strengthening the H-bond donor capability of the oxindole scaffold and engaging hydrophobic pockets.

Diagram 2: Comparative Potency Validation Workflow

A step-by-step logic flow for researchers to validate the "Fluorine Effect" in their own lead optimization campaigns.

Workflow cluster_assay Experimental Validation Start Lead Identification (Oxindole Scaffold) Design Design: C-5 Fluorination (Bioisosteric Replacement) Start->Design Docking In Silico Docking (Check H-bond Distance) Design->Docking Synthesis Chemical Synthesis (Knoevenagel Condensation) Docking->Synthesis If Glide Score Improves KinaseAssay Enzymatic Assay (FRET) Measure IC50 Synthesis->KinaseAssay CellAssay Cellular Proliferation (MTT/BrdU) KinaseAssay->CellAssay Decision Compare Potency (Fold Change) CellAssay->Decision Outcome Select Candidate (High Potency + Stability) Decision->Outcome IC50 < 100nM

Caption: Standardized experimental workflow for validating the potency enhancement of fluorinated kinase inhibitors.

References

  • Mendel, D. B., et al. (2000). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors. Clinical Cancer Research.

  • Sun, L., et al. (2003). Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases. Journal of Medicinal Chemistry.

  • Fong, T. A., et al. (1999). SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types.[1] Cancer Research.[2][3]

  • Roskoski, R. Jr. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Biochemical and Biophysical Research Communications.

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry.

Sources

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